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Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 5-(4-Boc-1-piperazinyl)isobenzofuran-1(3H)-one

Abstract This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway for 5-(4-Boc-1-piperazinyl)isobenzofuran-1(3H)-one, a key building block in contemporary drug discovery and devel...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway for 5-(4-Boc-1-piperazinyl)isobenzofuran-1(3H)-one, a key building block in contemporary drug discovery and development. The isobenzofuran-1(3H)-one scaffold is a "privileged structure" found in numerous biologically active compounds.[1] The introduction of a Boc-protected piperazinyl moiety at the 5-position offers a versatile handle for further chemical elaboration, making this compound a valuable intermediate for the synthesis of novel therapeutic agents. This document details a reliable two-step synthesis, commencing with the preparation of 5-bromoisobenzofuran-1(3H)-one, followed by a palladium-catalyzed Buchwald-Hartwig amination. The causality behind experimental choices, self-validating protocols, and comprehensive referencing are central to this guide, ensuring scientific integrity and practical utility for researchers in the pharmaceutical and chemical sciences.

Introduction and Retrosynthetic Analysis

The target molecule, 5-(4-Boc-1-piperazinyl)isobenzofuran-1(3H)-one, is of significant interest due to the prevalence of the isobenzofuran-1(3H)-one core in compounds with a wide array of pharmacological activities. Furthermore, the piperazine motif is a common pharmacophore in many approved drugs. The tert-butoxycarbonyl (Boc) protecting group on the piperazine allows for selective functionalization of the free nitrogen atom in subsequent synthetic steps.

A logical retrosynthetic analysis of the target molecule suggests a disconnection at the C-N bond, pointing towards a cross-coupling reaction between a 5-halo-isobenzofuran-1(3H)-one and Boc-piperazine. The Buchwald-Hartwig amination is a powerful and widely-used method for the formation of aryl C-N bonds and is an ideal candidate for this transformation.[2] The required 5-haloisobenzofuran-1(3H)-one precursor, specifically 5-bromoisobenzofuran-1(3H)-one (also known as 5-bromophthalide), can be synthesized from commercially available 4-bromophthalic anhydride through a selective reduction.

Retrosynthetic Pathway:

G Target Molecule 5-(4-Boc-1-piperazinyl)isobenzofuran-1(3H)-one Disconnection C-N Bond Formation (Buchwald-Hartwig Amination) Target Molecule->Disconnection Intermediate_1 5-Bromoisobenzofuran-1(3H)-one Disconnection->Intermediate_1 Intermediate_2 Boc-piperazine Disconnection->Intermediate_2 Reduction Selective Reduction Intermediate_1->Reduction Starting_Material 4-Bromophthalic Anhydride Reduction->Starting_Material

Caption: Retrosynthetic analysis of the target molecule.

This two-step approach offers a convergent and efficient route to the desired product, utilizing readily available starting materials and well-established reaction methodologies.

Synthesis of 5-Bromoisobenzofuran-1(3H)-one

The synthesis of the key intermediate, 5-bromoisobenzofuran-1(3H)-one, is achieved through the selective reduction of 4-bromophthalic anhydride. Sodium borohydride is an effective and economical reducing agent for this transformation. The reaction proceeds via the reduction of one of the carbonyl groups of the anhydride to an alcohol, which then undergoes intramolecular cyclization to form the lactone.

Experimental Protocol

Materials:

  • 4-Bromophthalic anhydride

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), prepare a slurry of sodium borohydride (0.55-0.60 molar equivalents relative to the anhydride) in anhydrous THF.

  • Cool the slurry to approximately 5 °C using an ice bath.

  • In a separate flask, dissolve 4-bromophthalic anhydride (1.0 molar equivalent) in anhydrous THF at room temperature.

  • Slowly add the solution of 4-bromophthalic anhydride to the cooled slurry of sodium borohydride over a period of about 3 hours, maintaining the reaction temperature between 5 °C and 15 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of an aqueous solution of hydrochloric acid until the reaction mixture is acidic.

  • Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which is a mixture of 5-bromo- and 6-bromoisobenzofuran-1(3H)-one.

  • The desired 5-bromoisobenzofuran-1(3H)-one can be isolated and purified by selective crystallization or column chromatography.

Buchwald-Hartwig Amination for the Synthesis of 5-(4-Boc-1-piperazinyl)isobenzofuran-1(3H)-one

The final step in the synthesis is the palladium-catalyzed Buchwald-Hartwig amination, which couples 5-bromoisobenzofuran-1(3H)-one with tert-butyl piperazine-1-carboxylate (Boc-piperazine). The choice of catalyst, ligand, and base is crucial for achieving a high yield and purity of the final product. A common and effective catalytic system for this type of transformation involves a palladium(II) acetate precatalyst and a bulky, electron-rich phosphine ligand such as BINAP or XPhos. A non-nucleophilic base, such as cesium carbonate or sodium tert-butoxide, is used to facilitate the catalytic cycle.

Experimental Protocol

Materials:

  • 5-Bromoisobenzofuran-1(3H)-one

  • tert-Butyl piperazine-1-carboxylate (Boc-piperazine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 5-bromoisobenzofuran-1(3H)-one (1.0 equivalent), Boc-piperazine (1.2 equivalents), cesium carbonate (2.0 equivalents), palladium(II) acetate (0.02-0.05 equivalents), and BINAP (0.03-0.08 equivalents).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 8-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite, and wash the celite with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 5-(4-Boc-1-piperazinyl)isobenzofuran-1(3H)-one.

Overall Synthetic Workflow:

G Start 4-Bromophthalic Anhydride Step1 Reduction with NaBH₄ in THF Start->Step1 Intermediate 5-Bromoisobenzofuran-1(3H)-one Step1->Intermediate Step2 Buchwald-Hartwig Amination with Boc-piperazine, Pd(OAc)₂, BINAP, Cs₂CO₃ in Toluene Intermediate->Step2 Final_Product 5-(4-Boc-1-piperazinyl)isobenzofuran-1(3H)-one Step2->Final_Product

Caption: Overall synthetic workflow for the target molecule.

Quantitative Data and Characterization

The following table summarizes the key quantitative data for the synthesis of 5-(4-Boc-1-piperazinyl)isobenzofuran-1(3H)-one.

ParameterStep 1: ReductionStep 2: Buchwald-Hartwig Amination
Starting Material 4-Bromophthalic anhydride5-Bromoisobenzofuran-1(3H)-one
Reagents Sodium borohydride, THFBoc-piperazine, Pd(OAc)₂, BINAP, Cs₂CO₃, Toluene
Molar Equivalents Anhydride: 1.0, NaBH₄: 0.55-0.60Bromo-intermediate: 1.0, Boc-piperazine: 1.2, Base: 2.0, Pd(OAc)₂: 0.02-0.05, BINAP: 0.03-0.08
Solvent Tetrahydrofuran (THF)Toluene
Temperature 5-15 °C, then RT100-110 °C
Reaction Time ~4 hours8-24 hours
Typical Yield >80% (crude mixture)70-90% (after purification)

Characterization of 5-(4-Boc-1-piperazinyl)isobenzofuran-1(3H)-one:

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include those for the Boc group (a singlet around 1.48 ppm), the piperazine protons (two multiplets), the methylene protons of the isobenzofuranone ring (a singlet around 5.2 ppm), and the aromatic protons.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals would include the carbonyl of the lactone, the carbonyl of the Boc group, carbons of the aromatic ring, the piperazine ring, the methylene group of the isobenzofuranone, and the carbons of the Boc group.

  • Mass Spectrometry (ESI-MS): Calculated for C₁₇H₂₂N₂O₄, expected m/z [M+H]⁺.

Conclusion

This technical guide has outlined a detailed and reliable two-step synthetic pathway for the preparation of 5-(4-Boc-1-piperazinyl)isobenzofuran-1(3H)-one. The described methodology, commencing with the selective reduction of 4-bromophthalic anhydride followed by a Buchwald-Hartwig amination, provides a practical and efficient route to this valuable synthetic intermediate. By providing a thorough explanation of the experimental procedures, rationale behind the chosen conditions, and expected outcomes, this guide serves as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for drug discovery and development. The presented protocols are designed to be self-validating and are grounded in established chemical principles and literature precedents, ensuring a high degree of scientific integrity and reproducibility.

References

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis and characterization of novel 1,3-oxazepin-5(1h)-one derivatives via reaction of imine compounds with isobenzofuran-1(3h)-one. (2017). Semantic Scholar. Retrieved from [Link]

  • Abid, O., Tawfeeq, H. M., & Muslim, R. F. (2017). Synthesis and characterization of novel 1,3-oxazepin-5(1h)-one derivatives via reaction of imine compounds with isobenzofuran-1(3H)-one. SciSpace. Retrieved from [Link]

  • Buchwald–Hartwig amination. (2023, October 26). In Wikipedia. Retrieved from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 5-(4-(4-(5-Cyano-1H-indol-3-yl)butyl)-1-piperazinyl)-2-benzofurancarboxylic acid. Retrieved from [Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. (2015). SciSpace. Retrieved from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Beilstein Journal of Organic Chemistry, 14, 998–1003. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. (2023). Neuroquantology, 21(7), 1109-1117. [Link]

  • Synthesis of novel 5-(4-N-Alkyl-piperazin-1-yl)-1- benzofuran-2-yl)-3-substituted phenyl propenone derivatives as antibacterial agents: In vitro and In silico studies. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. (2024). International Multilingual Journal of Science and Technology (IMJST), 9(11).
  • 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). (2022, July 20). MDPI. Retrieved from [Link]

  • Development of Fluorescent 4‑[4-(3H‑Spiro[isobenzofuran-1,4′- piperidin]. (2023, March 15). Journal of Medicinal Chemistry.
  • 3-((3-((4-(CYCLOPROPYLCARBONYL)-1-PIPERAZINYL)CARBONYL)-4-FLUOROPHENYL)METHYLENE)-1(3H)-ISOBENZOFURANONE, (3E)-. (n.d.). precisionFDA. Retrieved from [Link]

  • 3-(4-Methylpiperazin-1-yl)isobenzofuran-1(3H)-one. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2777. [Link]

Sources

Exploratory

5-(4-Boc-1-piperazinyl)isobenzofuran-1(3H)-one CAS number and structure

This technical guide details the chemical identity, synthetic utility, and experimental protocols for 5-(4-Boc-1-piperazinyl)isobenzofuran-1(3H)-one , a critical intermediate in the development of poly(ADP-ribose) polyme...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical identity, synthetic utility, and experimental protocols for 5-(4-Boc-1-piperazinyl)isobenzofuran-1(3H)-one , a critical intermediate in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic pharmacophores.[1]

CAS Registry Number: 1962174-33-9 Chemical Name: tert-Butyl 4-(1-oxo-1,3-dihydroisobenzofuran-5-yl)piperazine-1-carboxylate[1]

Executive Summary & Strategic Significance

In the landscape of medicinal chemistry, 5-(4-Boc-1-piperazinyl)isobenzofuran-1(3H)-one serves as a high-value "advanced intermediate."[1] Its structure combines a phthalide core (isobenzofuran-1(3H)-one)—a privileged scaffold in PARP inhibitors like Niraparib and Olaparib analogs—with a mono-protected piperazine linker.[1]

Key Applications:

  • PARP Inhibitor Synthesis: The phthalide moiety mimics the nicotinamide pharmacophore required for binding to the PARP enzyme active site.

  • Modular Drug Design: The Boc-protected amine allows for orthogonal functionalization.[1] Following deprotection, the free piperazine nitrogen can be coupled with diverse acyl chlorides, isocyanates, or heteroaryl halides to generate libraries of bioactive compounds.

  • Metabolic Stability: The incorporation of the piperazine ring often improves the solubility and pharmacokinetic profile of the final drug candidate compared to rigid biaryl systems.

Chemical Identity & Physicochemical Properties[2][3][4][5]

PropertyData
CAS Number 1962174-33-9
Molecular Formula C₁₇H₂₂N₂O₄
Molecular Weight 318.37 g/mol
IUPAC Name tert-butyl 4-(1-oxo-1,3-dihydroisobenzofuran-5-yl)piperazine-1-carboxylate
Core Scaffold Phthalide (Isobenzofuran-1(3H)-one)
Appearance Off-white to pale yellow solid (Typical)
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)C(=O)OC3

Synthetic Architecture: Buchwald-Hartwig Amination

The formation of the C–N bond between the electron-rich piperazine and the electron-neutral/deactivated aryl ring of the phthalide requires robust catalysis.[1] Nucleophilic aromatic substitution (SNAr) is ineffective here because the 5-position is meta to the electron-withdrawing carbonyl group, lacking the necessary activation.

Therefore, Palladium-catalyzed Buchwald-Hartwig cross-coupling is the industry-standard protocol for this synthesis.[1]

Reaction Logic[1][6]
  • Substrates: 5-Bromophthalide (Electrophile) + 1-Boc-piperazine (Nucleophile).[1]

  • Catalyst System: Pd(OAc)₂ or Pd₂dba₃ with a bulky phosphine ligand (e.g., XPhos or BINAP) to facilitate oxidative addition into the aryl bromide and prevent catalyst poisoning by the amine.

  • Base: Cesium Carbonate (Cs₂CO₃) is preferred over alkoxides to prevent ring-opening of the sensitive lactone (phthalide) moiety.

Synthetic Pathway Diagram[1][6][7]

SynthesisPath SM1 5-Bromophthalide (C8H5BrO2) Catalyst Pd(OAc)2 / XPhos Cs2CO3, Toluene, 100°C SM1->Catalyst SM2 1-Boc-Piperazine (C9H18N2O2) SM2->Catalyst Product 5-(4-Boc-1-piperazinyl) isobenzofuran-1(3H)-one (Target) Catalyst->Product C-N Coupling Byproduct CsBr + HOAc Catalyst->Byproduct

Figure 1: Palladium-catalyzed cross-coupling strategy for the synthesis of CAS 1962174-33-9.

Detailed Experimental Protocol

Note: This protocol is designed for a 10 mmol scale. Adjust volumes proportionally.

Reagents & Materials[1][2][4][7][8][9][10][11][12][13]
  • 5-Bromophthalide: 2.13 g (10.0 mmol)[1]

  • 1-Boc-piperazine: 2.23 g (12.0 mmol, 1.2 eq)[1]

  • Pd(OAc)₂: 112 mg (0.5 mmol, 5 mol%)

  • XPhos (Ligand): 476 mg (1.0 mmol, 10 mol%)

  • Cs₂CO₃: 6.52 g (20.0 mmol, 2.0 eq)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (50 mL)

Step-by-Step Methodology
  • Inert Atmosphere Setup:

    • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Purge the system with Argon or Nitrogen for 15 minutes. Criticality: Oxygen poisons the Pd catalyst, reducing yield.[1]

  • Reagent Charging:

    • Add 5-Bromophthalide, 1-Boc-piperazine, and Cs₂CO₃ to the flask under a gentle stream of inert gas.

    • Add the catalyst precursor (Pd(OAc)₂) and ligand (XPhos).

  • Solvation & Degassing:

    • Add anhydrous Toluene (50 mL) via syringe.

    • Degas the mixture by bubbling Argon through the solvent for 10 minutes (sparging).

  • Reaction:

    • Heat the mixture to 100°C (oil bath temperature).

    • Stir vigorously for 12–16 hours . Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS. The starting bromide (Rf ~0.6) should disappear, and a fluorescent product spot (Rf ~0.4) should appear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with EtOAc (50 mL).

    • Concentrate the filtrate under reduced pressure to obtain the crude oil.

  • Purification:

    • Purify via flash column chromatography on silica gel.

    • Gradient: 0% → 40% Ethyl Acetate in Hexanes.[1]

    • Collect fractions containing the product and dry under vacuum to yield an off-white solid.[1]

Quality Control & Analytical Validation

To validate the integrity of the synthesized compound, compare analytical data against these standard parameters.

Expected 1H NMR Data (400 MHz, CDCl₃)
  • Aromatic Region (Phthalide Core):

    • δ 7.75 (d, J=8.0 Hz, 1H): Proton at C7 (ortho to lactone carbonyl).

    • δ 7.05 (dd, J=8.0, 2.0 Hz, 1H): Proton at C6.

    • δ 6.90 (d, J=2.0 Hz, 1H): Proton at C4 (ortho to ether oxygen).

  • Lactone Methylene:

    • δ 5.25 (s, 2H): Characteristic singlet for the phthalide CH₂ (C3 position).

  • Piperazine Ring:

    • δ 3.55–3.60 (m, 4H): Protons adjacent to the Boc-protected nitrogen.

    • δ 3.30–3.35 (m, 4H): Protons adjacent to the aromatic ring (deshielded by aniline resonance).

  • Boc Group: [1][2][3][4]

    • δ 1.48 (s, 9H): Strong singlet for the tert-butyl group.

Mass Spectrometry (LC-MS)[1][8]
  • Ionization Mode: ESI (+)

  • Expected [M+H]⁺: 319.38 m/z

  • Fragment [M+H-Boc]⁺: ~219.2 m/z (Loss of Boc group is common in source).

Handling, Safety & Storage

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8°C under inert atmosphere. The lactone ring is susceptible to hydrolysis under strongly basic aqueous conditions; keep dry.

  • Handling: Use standard PPE (gloves, goggles, lab coat). Avoid inhalation of dust.

References

  • Firth, J. D., O'Brien, P., & Ferris, L. (2016). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online. Retrieved March 4, 2026, from [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA.[1][5] Molecules. Retrieved March 4, 2026, from [Link]

Sources

Foundational

Therapeutic Targeting of Piperazinyl-Substituted Isobenzofurans: A Technical Guide

The following technical guide details the therapeutic landscape of piperazinyl-substituted isobenzofurans, focusing on their role as high-affinity ligands for monoamine transporters and sigma receptors. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic landscape of piperazinyl-substituted isobenzofurans, focusing on their role as high-affinity ligands for monoamine transporters and sigma receptors.

Executive Summary

The isobenzofuran core, particularly when functionalized with a piperazine moiety, represents a privileged scaffold in medicinal chemistry.[1][2] Unlike its isomer benzofuran, the isobenzofuran system (often found as a dihydroisobenzofuran or phthalane) offers unique 3D-conformational properties that are critical for binding to deep hydrophobic pockets in G-protein-coupled receptors (GPCRs) and neurotransmitter transporters.

This guide analyzes two primary classes of these compounds:

  • C1-Substituted Dihydroisobenzofurans: Direct analogs of the antidepressant citalopram, targeting the Serotonin Transporter (SERT).[3]

  • Spiro[isobenzofuran-piperidine] Derivatives: Complex scaffolds often linked via piperazine bridges, targeting Sigma receptors (

    
    ) and Dopamine D4 receptors.[1]
    

Part 1: Primary Therapeutic Targets

The Serotonin Transporter (SERT)

The most direct therapeutic application of piperazinyl-substituted isobenzofurans lies in the modulation of monoamine transporters.

  • Mechanism of Action: These compounds act as Selective Serotonin Reuptake Inhibitors (SSRIs) .[4][5][6] The isobenzofuran core occupies the central binding site (S1) of the transporter, while the piperazine moiety extends into the extracellular vestibule (S2 site), locking the transporter in an outward-open conformation and preventing serotonin clearance from the synapse.

  • Structural Causality:

    • The Core: The 1,3-dihydroisobenzofuran-5-carbonitrile core (derived from citalopram) provides the necessary aromatic stacking interactions with Tyr95 and Phe341 in the SERT binding pocket.

    • The Piperazine Substitution: Replacing the dimethylamino group of citalopram with a piperazine ring (specifically N-aryl piperazines) significantly alters selectivity. While the dimethylamino group confers high SERT selectivity, bulky N-substituted piperazines can introduce dual SERT/NET (Norepinephrine Transporter) inhibition or enhance affinity for the Dopamine Transporter (DAT) depending on the N4-substituent.

Quantitative SAR Data (Representative): | Compound Class | Substituent (R) | Target Affinity (


) | Selectivity Profile |
| :--- | :--- | :--- | :--- |
| Citalopram (Parent)  | Dimethylamino | 1.9 nM (SERT) | Highly Selective SERT |
| Piperazinyl Analog  | 4-phenylpiperazine | ~5-15 nM (SERT) | SERT > NET |
| Piperazinyl Analog  | 4-(2-methoxyphenyl) | < 10 nM (SERT/5-HT1A)| Mixed SERT/5-HT1A |
Sigma Receptors ( and )

Piperazinyl-linked spiro-isobenzofurans are potent modulators of sigma receptors, which are intracellular chaperone proteins located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).

  • Therapeutic Utility:

    • Cancer:

      
       ligands induce cell death via non-apoptotic pathways (e.g., lysosomal membrane permeabilization) and are developed as cytotoxic agents or PET imaging probes for tumors.
      
    • Neurodegeneration:

      
       agonists modulate calcium signaling and protect against ER stress, relevant in Alzheimer’s and Parkinson’s disease.[1]
      
  • Molecular Design: The spiro[isobenzofuran-1,4'-piperidine] core serves as a rigid anchor. When this is connected via an alkyl chain to a piperazine (often a phenylpiperazine), the resulting "bi-pharmacophore" can span the long hydrophobic tunnel of the sigma receptor binding site.

Dopamine D4 Receptors

Certain spiro-isobenzofurans linked to aryl-piperazines exhibit high affinity for the Dopamine D4 receptor.

  • Clinical Relevance: D4 antagonists are investigated for the treatment of schizophrenia and cognitive deficits, as the D4 subtype is highly expressed in the prefrontal cortex but sparse in the striatum, minimizing extrapyramidal side effects.[1]

Part 2: Mechanism & Signaling Pathways

The following diagram illustrates the divergent signaling pathways activated by these ligands depending on their specific structural subclass.

SignalingPathways cluster_0 Ligand Class A: C1-Substituted cluster_1 Ligand Class B: Spiro-Linked Ligand_A Piperazinyl-Isobenzofuran (Citalopram Analog) Target_A SERT (Transporter) Ligand_A->Target_A  Binds S1/S2 Sites Synapse Increased Synaptic 5-HT Target_A->Synapse  Blocks Reuptake Ligand_B Piperazinyl-Spiro-Isobenzofuran Target_B1 Sigma-1 Receptor (ER Membrane) Ligand_B->Target_B1  Agonist Mode Target_B2 Sigma-2 Receptor (Lysosome/ER) Ligand_B->Target_B2  Agonist Mode IP3R Ca2+ Flux Modulation Target_B1->IP3R  Chaperones IP3R Lysosome Lysosomal Leakage Target_B2->Lysosome  Destabilization Response_A Anxiolytic / Antidepressant Effect Synapse->Response_A  Activates Post-synaptic Receptors Response_B1 Cell Survival (Neurons) IP3R->Response_B1  Neuroprotection Response_B2 Antitumor Activity Lysosome->Response_B2  Cell Death

Caption: Divergent signaling cascades. Class A ligands (blue) target synaptic transmission via SERT inhibition. Class B ligands (red) target intracellular organelles, modulating cell survival or death.[1]

Part 3: Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay (SERT)

Purpose: To determine the affinity (


) of novel piperazinyl-isobenzofurans for the serotonin transporter.

Reagents:

  • Radioligand:

    
    -Citalopram (Specific Activity: ~80 Ci/mmol).
    
  • Tissue Source: Rat cerebral cortex membranes or HEK-293 cells stably expressing human SERT (hSERT).

  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Workflow:

  • Membrane Preparation:

    • Homogenize tissue in ice-cold buffer using a Polytron homogenizer (setting 6, 15 sec).

    • Centrifuge at 48,000

      
       for 20 min at 4°C.
      
    • Resuspend pellet in buffer and incubate at 37°C for 10 min (to remove endogenous serotonin).

    • Centrifuge again and resuspend to a final protein concentration of 0.5 mg/mL.

  • Assay Setup:

    • Total Binding: 50

      
      L membrane + 25 
      
      
      
      L
      
      
      -Citalopram (1 nM final) + 25
      
      
      L Buffer.
    • Non-Specific Binding (NSB): Add 10

      
      M Fluoxetine or Paroxetine.
      
    • Test Compounds: Add 25

      
      L of piperazinyl-isobenzofuran at varying concentrations (
      
      
      
      to
      
      
      M).
  • Incubation: Incubate for 60 minutes at 25°C (room temperature).

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol 2: Synthesis of the Piperazinyl-Isobenzofuran Core (General Method)

Context: Synthesis of C1-substituted derivatives (Citalopram analogs).

  • Grignard Reaction: React 5-cyanophthalide with 4-fluorophenylmagnesium bromide to form the benzophenone intermediate.

  • Cyclization: Reduce the intermediate with

    
     followed by acid-catalyzed ring closure to form the 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile core.
    
  • Alkylation:

    • Perform alkylation at the C1 position using 1-bromo-3-chloropropane and a strong base (NaH or KHMDS) in DMSO/THF at -78°C.

    • Isolate the 1-(3-chloropropyl) intermediate.

  • Piperazine Coupling (Critical Step):

    • React the chloro-intermediate with the desired N-substituted piperazine (e.g., 1-(2-methoxyphenyl)piperazine).

    • Conditions:

      
      , NaI (catalytic), in Acetonitrile or DMF at reflux for 12-24 hours.
      
    • Purification: Flash column chromatography (SiO2, EtOAc/Hexane).[1]

Part 4: Visualization of Experimental Workflow

AssayWorkflow cluster_prep Phase 1: Preparation cluster_inc Phase 2: Binding Equilibrium cluster_data Phase 3: Analysis Membrane Membrane Homogenate (hSERT) Incubation Incubate 60 min @ 25°C Membrane->Incubation Ligand [3H]-Citalopram (1 nM) Ligand->Incubation Compound Test Compound (Piperazinyl-Isobenzofuran) Compound->Incubation Displacement Competitive Displacement Incubation->Displacement Harvest Filter Harvest (GF/B Filters) Displacement->Harvest Count Scintillation Counting Harvest->Count Calc Ki Calculation (Cheng-Prusoff) Count->Calc

Caption: Step-by-step workflow for validating SERT affinity using radioligand displacement.

References

  • Banala, A. K., et al. (2013).[1][3] Design and synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (citalopram) analogues as novel probes for the serotonin transporter S1 and S2 binding sites.[3][5] Journal of Medicinal Chemistry, 56(23), 9709-9724.[1]

  • Moltzen, E. K., et al. (1995).[1] Sigma ligands with subnanomolar affinity and preference for the sigma 2 binding site. 2. Spiro-joined benzofuran, isobenzofuran, and benzopyran piperidines.[1] Journal of Medicinal Chemistry.

  • Ritz, M. C., et al. (1987).[1] Cocaine receptors on dopamine transporters are related to self-administration of cocaine. Science, 237(4819), 1219-1223.[1] (Foundational protocol for transporter assays).

  • Abate, C., et al. (2011).[1] Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors. Journal of Medicinal Chemistry.

  • Lundbeck A/S. (1999). Bicyclic substituted piperazine derivatives with central dopaminergic activity. European Patent EP0953567A2.

Sources

Foundational

Technical Guide: Isobenzofuran-1(3H)-one Scaffolds in Medicinal Chemistry

[1] Executive Summary This technical guide analyzes the isobenzofuran-1(3H)-one (phthalide) scaffold, a bicyclic lactone core that serves as a "privileged structure" in modern drug discovery.[1] Unlike its nitrogenous an...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide analyzes the isobenzofuran-1(3H)-one (phthalide) scaffold, a bicyclic lactone core that serves as a "privileged structure" in modern drug discovery.[1] Unlike its nitrogenous analogue (phthalimide), the phthalide core offers unique metabolic stability and hydrogen-bonding capabilities that make it ideal for targeting neurological and oncological pathways.

This guide moves beyond basic structural definitions to explore the causality of bioactivity , detailed synthetic protocols , and mechanistic pathways (specifically Nrf2/HO-1 and mitochondrial regulation). It is designed for medicinal chemists seeking to leverage this scaffold for lead optimization.

Structural Architecture & Pharmacophore Analysis

The isobenzofuran-1(3H)-one core consists of a benzene ring fused to a


-lactone.[2] Its utility in medicinal chemistry stems from three physicochemical pillars:
  • Michael Acceptor Potential: The lactone carbonyl, particularly when conjugated (e.g., 3-ylidenephthalides), can act as a soft electrophile, covalently modifying cysteine residues in target proteins (e.g., Keap1).

  • Lipophilicity Balance: The scaffold possesses a moderate LogP (approx. 1.5–2.5 for simple derivatives), allowing blood-brain barrier (BBB) penetration—critical for its neuroprotective applications.

  • Conformational Restriction: The fused ring system restricts bond rotation, reducing the entropic penalty upon binding to receptor pockets.

Core Numbering & Substitution Zones
  • C3 Position: The most critical vector for SAR. Substitution here (mono- or di-) dictates chirality and metabolic stability. 3-n-butylphthalide (NBP) derives its potency from the flexible alkyl chain at this position.

  • Benzene Ring (C4-C7): Electronic tuning zone. Substituents here modulate the electrophilicity of the lactone carbonyl.

Synthetic Methodologies: From Classical to C-H Activation

To access diverse phthalide libraries, chemists must master both classical nucleophilic additions and modern transition-metal-catalyzed functionalizations.

Workflow Visualization: Synthetic Convergence

The following diagram illustrates the evolution of phthalide synthesis, contrasting the classical Grignard approach with modern Rh(III) C-H activation.

PhthalideSynthesis cluster_0 Classical Route (Stoichiometric) cluster_1 Modern Route (Catalytic) Start_Classic Phthalic Anhydride Inter_Classic 2-Acylbenzoic Acid (Intermediate) Start_Classic->Inter_Classic 1. RMgX (Grignard) 2. H3O+ Start_Modern Benzoic Acid Inter_Modern Rhodacycle (Intermediate) Start_Modern->Inter_Modern Rh(III) Catalyst C-H Activation Core Isobenzofuran-1(3H)-one (Phthalide Core) Inter_Classic->Core Reductive Cyclization (Zn/AcOH or NaBH4) Inter_Modern->Core Alkenyl/Alkyne Insertion + Oxidant (Cu(OAc)2)

Figure 1: Comparative synthetic strategies. The classical route relies on nucleophilic attack on anhydrides, while the modern route utilizes directing-group-assisted C-H activation for atom economy.

Protocol 1: Rh(III)-Catalyzed C-H Activation (Self-Validating)

Context: This method allows for the direct coupling of benzoic acids with acrylates/alkynes to form 3-substituted phthalides without pre-functionalization.

Reagents:

  • Substrate: Benzoic acid derivative (1.0 equiv)

  • Coupling Partner: Butyl acrylate (1.2 equiv)

  • Catalyst: [Cp*RhCl2]2 (2.5 mol%)

  • Oxidant: Cu(OAc)2 (2.0 equiv)

  • Solvent: t-Amyl alcohol (0.2 M)

Step-by-Step Methodology:

  • Setup: In a screw-cap pressure tube, combine the benzoic acid, [Cp*RhCl2]2, and Cu(OAc)2.

  • Addition: Add t-Amyl alcohol followed by butyl acrylate. Critical Step: Do not add the acrylate before the solvent to prevent polymerization.

  • Reaction: Seal the tube and heat to 110°C for 16 hours.

    • Validation: The reaction mixture should turn from blue/green (Cu salt) to a dark suspension. If the solution remains clear blue, the catalytic cycle has not initiated (check temperature/inert atmosphere).

  • Workup: Cool to room temperature. Filter through a celite pad to remove copper salts. Wash with EtOAc.

  • Purification: Concentrate filtrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

  • Yield Calculation: Expected yield 70-85%. Verify product via 1H NMR (Look for lactone proton doublet/triplet at ~5.5 ppm).

Neurology: The 3-n-Butylphthalide (NBP) Paradigm[3][4]

3-n-butylphthalide (NBP) is the gold standard for this scaffold, approved for ischemic stroke treatment.[3] Its mechanism is multi-modal, moving beyond simple receptor binding to modulate cellular stress responses.

Mechanism of Action: The Ischemic Cascade

NBP functions as a "mitochondrial shield." In ischemic conditions, it prevents the collapse of the mitochondrial membrane potential (


) and activates the Nrf2 antioxidant pathway.

NBP_Mechanism Ischemia Ischemic Stroke (OGD/Reperfusion) ROS ROS Surge (Oxidative Stress) Ischemia->ROS Mito Mitochondrial Dysfunction (Cytochrome C Release) Ischemia->Mito NBP 3-n-butylphthalide (NBP) Keap1 Keap1-Nrf2 Complex NBP->Keap1 Inhibits (Covalent mod?) NBP->Mito Stabilizes Membrane Apoptosis Neuronal Apoptosis ROS->Apoptosis Nrf2_Nuc Nrf2 Nuclear Translocation Keap1->Nrf2_Nuc Releases Nrf2 HO1 HO-1 / NQO1 Expression Nrf2_Nuc->HO1 Transcription Mito->Apoptosis HO1->ROS Scavenges Survival Neuroprotection & Cognitive Recovery Apoptosis->Survival Prevention

Figure 2: NBP Neuroprotective Pathway. NBP uncouples Nrf2 from Keap1 and directly stabilizes mitochondria, preventing the apoptotic cascade.

Key Mechanistic Insight: Recent studies suggest NBP may act as a prodrug or electrophilic modulator . The lactone ring can open under physiological conditions to form hydroxy-acid species, or the intact lactone can interact with cysteine residues on Keap1, triggering the release of Nrf2. This upregulation of Heme Oxygenase-1 (HO-1) is the primary driver of its antioxidant capacity.

Structure-Activity Relationship (SAR) Data

The following table synthesizes data from recent medicinal chemistry campaigns (including TREK-1 inhibitors and anticancer agents), highlighting how specific substitutions alter bioactivity.

Table 1: SAR of Isobenzofuran-1(3H)-one Derivatives

PositionSubstituent (R)Effect on ActivityTherapeutic TargetReference Insight
C-3 n-ButylOptimal lipophilicity; high BBB permeability.Ischemic StrokeStandard NBP profile.
C-3 Phenyl / ArylIncreased potency against glioblastoma; reduced water solubility.Oncology

-stacking interactions in hydrophobic pockets.
C-3 Spiro-fusionEnhanced metabolic stability (blocks oxidation at C3).NeuroprotectionPrevents rapid lactone hydrolysis.
C-5 Ethynyl / Triazole"Clickable" handle; improved selectivity for TREK-1 channels.Stroke/DepressionUsed in Cpd8l (TREK-1 inhibitor).[4]
C-6 Hydroxyl (-OH)Increases antioxidant capacity (radical scavenging).Anti-inflammatoryMimics polyphenolic activity.
C-3 Phthalimide hybridDual mechanism: Tubulin inhibition + alkylation.Cancer (Colon)Hybrid pharmacophore strategy.[5]

Emerging Applications: TREK-1 and Oncology

TREK-1 Inhibition (Stroke & Depression)

Beyond NBP, the scaffold is evolving. A recent breakthrough involves Cpd8l , a 5-substituted isobenzofuran-1(3H)-one.

  • Target: TREK-1 (Two-pore domain potassium channel).

  • Role: TREK-1 activation leads to K+ efflux and hyperpolarization. Inhibiting TREK-1 is neuroprotective during ischemia.[4]

  • Data: Cpd8l shows IC50 = 0.81

    
    M with >30-fold selectivity over other channels.[4]
    
Oncology (Tyrosinase & PPAR- )
  • Tyrosinase Inhibition: 3-substituted phthalides inhibit tyrosinase (IC50 values in low

    
    M range), preventing melanin biosynthesis in melanoma.
    
  • PPAR-

    
     Agonism:  Marine fungal phthalide analogs (e.g., paecilocin A derivatives) bind PPAR-
    
    
    
    , offering a dual metabolic/anticancer approach.

References

  • Yang, X., et al. (2025). Discovery of Isobenzofuran-1(3H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects. Journal of Medicinal Chemistry. Link

  • Chen, N., et al. (2018).[6] 3-n-butylphthalide exerts neuroprotective effects by enhancing anti-oxidation and attenuating mitochondrial dysfunction.[6] Drug Design, Development and Therapy.[5][7] Link

  • Awasthi, A., et al. (2020).[2] Recent advancements in synthetic methodologies of 3-substituted phthalides. RSC Advances. Link

  • Li, X., et al. (2020).[6] Novel phthalide derivatives: Synthesis and anti-inflammatory activity. European Journal of Medicinal Chemistry. Link[8]

  • BenchChem Application Note. (2025). 5-Ethynyl-3H-isobenzofuran-1-one: A Versatile Scaffold for Bioactive Molecule Development. Link

  • Zhang, Y., et al. (2023).[9][6] DL-3-n-butylphthalide (NBP) alleviates poststroke cognitive impairment by suppressing neuroinflammation.[9] Frontiers in Pharmacology. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-(4-Boc-1-piperazinyl)isobenzofuran-1(3H)-one: An Application Note and Detailed Protocol

Abstract This document provides a comprehensive guide for the synthesis of tert-butyl 4-(1-oxo-1,3-dihydroisobenzofuran-5-yl)piperazine-1-carboxylate, also known as 5-(4-Boc-1-piperazinyl)isobenzofuran-1(3H)-one, from 5-...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of tert-butyl 4-(1-oxo-1,3-dihydroisobenzofuran-5-yl)piperazine-1-carboxylate, also known as 5-(4-Boc-1-piperazinyl)isobenzofuran-1(3H)-one, from 5-bromoisobenzofuran-1(3H)-one. The described methodology is centered around the robust and versatile Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction pivotal in modern medicinal chemistry for the construction of carbon-nitrogen bonds.[1][2][3] This application note is intended for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step protocol, mechanistic insights, and guidance on product purification and characterization.

Introduction

The isobenzofuran-1(3H)-one (phthalide) scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4] Similarly, the piperazine moiety is a ubiquitous structural motif in a vast number of marketed drugs, contributing to improved pharmacokinetic and pharmacodynamic properties.[5] The convergence of these two key pharmacophores in 5-(4-Boc-1-piperazinyl)isobenzofuran-1(3H)-one results in a valuable building block for the synthesis of novel therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen allows for selective functionalization, making this intermediate a versatile tool in drug discovery programs.[6]

The synthesis of this target molecule is most efficiently achieved through a Buchwald-Hartwig amination. This reaction allows for the formation of an aryl C-N bond between the electron-rich 5-bromoisobenzofuranone and the secondary amine of N-Boc-piperazine, a transformation that is often challenging to achieve through classical nucleophilic aromatic substitution methods.[1][3] The success of the Buchwald-Hartwig amination hinges on the careful selection of a palladium catalyst, a sterically bulky and electron-rich phosphine ligand, and an appropriate base.[7][8]

Reaction Scheme

The overall transformation is depicted below:

Figure 1: General reaction scheme for the Buchwald-Hartwig amination of 5-bromoisobenzofuran-1(3H)-one with tert-butyl piperazine-1-carboxylate.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
5-Bromoisobenzofuran-1(3H)-one≥98%Commercially Available
tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)≥98%Commercially Available
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Reagent GradeCommercially Available
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)≥98%Commercially Available
Sodium tert-butoxide (NaOtBu)≥98%Commercially Available
TolueneAnhydrous, ≥99.8%Commercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Silica Gel230-400 meshCommercially Available
Equipment
  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Condenser

  • Inert gas (Nitrogen or Argon) supply with manifold

  • Standard laboratory glassware (syringes, needles, etc.)

  • Rotary evaporator

  • Flash chromatography system

  • NMR spectrometer

  • Mass spectrometer

Detailed Synthesis Protocol

The following protocol is a representative procedure for the synthesis of 5-(4-Boc-1-piperazinyl)isobenzofuran-1(3H)-one.

Synthesis_Workflow Start Start: Assemble Reaction Vessel Reagents Add Reagents: - 5-Bromoisobenzofuran-1(3H)-one (1.0 equiv) - N-Boc-piperazine (1.2 equiv) - NaOtBu (1.4 equiv) - Toluene Start->Reagents Catalyst Add Catalyst System: - Pd₂(dba)₃ (0.02 equiv) - XPhos (0.04 equiv) Reagents->Catalyst Inert_Atmosphere Establish Inert Atmosphere (Evacuate and backfill with N₂/Ar 3x) Catalyst->Inert_Atmosphere Heating Heat Reaction Mixture (e.g., 100-110 °C) Inert_Atmosphere->Heating Monitoring Monitor Reaction Progress (TLC or LC-MS) Heating->Monitoring Workup Reaction Work-up: - Cool to RT - Quench with water - Extract with EtOAc Monitoring->Workup Upon completion Purification Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Flash Column Chromatography Workup->Purification Characterization Characterization: - NMR (¹H, ¹³C) - Mass Spectrometry Purification->Characterization Final_Product Final Product: 5-(4-Boc-1-piperazinyl)isobenzofuran-1(3H)-one Characterization->Final_Product

Diagram 1: Experimental workflow for the synthesis of 5-(4-Boc-1-piperazinyl)isobenzofuran-1(3H)-one.

  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a condenser, add 5-bromoisobenzofuran-1(3H)-one (1.0 equiv), tert-butyl piperazine-1-carboxylate (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add anhydrous toluene (to achieve a concentration of approximately 0.1-0.2 M with respect to the 5-bromoisobenzofuran-1(3H)-one). Subsequently, add the palladium catalyst, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv), and the phosphine ligand, XPhos (0.04 equiv).

  • Reaction: Place the reaction vessel in a preheated oil bath and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (5-bromoisobenzofuran-1(3H)-one) is consumed. Reaction times can vary, but are typically in the range of 8-24 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of toluene).

  • Purification: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(4-Boc-1-piperazinyl)isobenzofuran-1(3H)-one as a solid.[9]

Characterization of the Final Product

The structure and purity of the synthesized 5-(4-Boc-1-piperazinyl)isobenzofuran-1(3H)-one should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are expected ¹H and ¹³C NMR spectral data for the product.

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (101 MHz, CDCl₃)
δ 7.80 (d, J = 8.4 Hz, 1H)δ 170.5
δ 7.15 (dd, J = 8.4, 2.1 Hz, 1H)δ 154.7
δ 7.05 (d, J = 2.1 Hz, 1H)δ 152.0
δ 5.25 (s, 2H)δ 136.5
δ 3.60 (t, J = 5.0 Hz, 4H)δ 125.0
δ 3.20 (t, J = 5.0 Hz, 4H)δ 118.0
δ 1.49 (s, 9H)δ 110.0
δ 80.0
δ 70.0
δ 50.0
δ 44.0
δ 28.4

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the product. The expected exact mass for C₁₉H₂₄N₂O₄ [M+H]⁺ is approximately 345.1814.

Discussion and Mechanistic Insights

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[1]

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br PdII_Aryl L₂Pd(II)(Ar)(Br) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord + HNR₂ PdII_Amine [L₂Pd(II)(Ar)(HNR₂)]⁺Br⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L₂Pd(II)(Ar)(NR₂) Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Regenerates Catalyst Product Ar-NR₂ Red_Elim->Product

Diagram 2: Simplified catalytic cycle of the Buchwald-Hartwig amination.

The key steps in the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (5-bromoisobenzofuran-1(3H)-one), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine (N-Boc-piperazine) coordinates to the Pd(II) center, followed by deprotonation by the base (sodium tert-butoxide) to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired product and regenerating the Pd(0) catalyst.

The choice of a bulky, electron-rich phosphine ligand like XPhos is crucial as it facilitates both the oxidative addition and the reductive elimination steps, leading to higher reaction rates and yields.[7]

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion Inactive catalyst or ligandEnsure reagents are of high purity and handled under inert conditions.
Insufficiently anhydrous conditionsUse freshly dried solvents and ensure glassware is properly dried.
Incorrect temperatureOptimize the reaction temperature.
Formation of side products Decomposition of starting materials or productMonitor the reaction closely and stop it once the starting material is consumed.
Competing side reactionsConsider using a different ligand or base.
Difficult purification Co-elution of product and impuritiesOptimize the mobile phase for flash chromatography.
Product instability on silica gelConsider using a different stationary phase (e.g., alumina) or purification method (e.g., crystallization).

Conclusion

The Buchwald-Hartwig amination provides an efficient and reliable method for the synthesis of 5-(4-Boc-1-piperazinyl)isobenzofuran-1(3H)-one. The detailed protocol and mechanistic insights provided in this application note are intended to enable researchers to successfully synthesize this valuable building block for applications in drug discovery and medicinal chemistry. Careful attention to reaction setup, inert atmosphere, and purification techniques will ensure a high yield of the desired product.

References

  • Royal Society of Chemistry. (n.d.). Supplementary information. Rsc.org. Retrieved March 4, 2026, from [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. In Wikipedia. Retrieved March 4, 2026, from [Link]

  • Organic Syntheses. (2018). Preparation of (S)-N-Boc-5-oxaproline. Organic Syntheses, 95, 157-176. from [Link]

  • Google Patents. (n.d.). CN103965148A - Synthesis method of 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester.
  • Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.
  • Organic-synthesis.org. (n.d.). Buchwald-Hartwig Coupling. Retrieved March 4, 2026, from [Link]

  • Knight-chem.com. (n.d.). tert-butyl 4-((1-oxo-1,3-dihydroisobenzofuran-5-yl)methyl)piperidine-1-carboxylate. Retrieved March 4, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic-chemistry.org. Retrieved March 4, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Rsc.org. Retrieved March 4, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. Rsc.org. Retrieved March 4, 2026, from [Link]

  • National Center for Biotechnology Information. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. PubMed Central. from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023). Synthesis, Characterization of Substituted tert-butyl 4-((1- phenyl-1H-1,2,3-triazol-4-yl)methyl)piperazine-1- carboxylate and E. Ijprajournal.com. from [Link]

  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connectjournals.com. from [Link]

  • National Center for Biotechnology Information. (2005). Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations. PubMed. from [Link]

  • National Center for Biotechnology Information. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. PubMed. from [Link]

  • Metadax. (2024, September 12). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Metadax. from [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. from [Link]

  • Google Patents. (n.d.). SUBSTITUTED 4-(4-FLUORO-3-(PIPERAZINE-1- CARBONYL)BENZYL)PHTHALAZIN-1(2H)-ONE DERIVATIVES AS POLY (ADP-RIBOSE) POLYMERASE.
  • Google Patents. (n.d.). WO2023194870A1 - Process for the preparation of palbociclib.
  • Technical Disclosure Commons. (2024). Novel process for the preparation of BAY-94-8862. Technicaldisclosure.org. from [Link]

  • MDPI. (2025). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI. from [Link]

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Application

Application Note &amp; Protocol: High-Fidelity Boc Deprotection of 5-(4-Boc-1-piperazinyl)isobenzofuran-1(3H)-one

Abstract This document provides a detailed guide for the efficient and high-fidelity removal of the tert-butyloxycarbonyl (Boc) protecting group from 5-(4-Boc-1-piperazinyl)isobenzofuran-1(3H)-one. The Boc group is a cor...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide for the efficient and high-fidelity removal of the tert-butyloxycarbonyl (Boc) protecting group from 5-(4-Boc-1-piperazinyl)isobenzofuran-1(3H)-one. The Boc group is a cornerstone of modern organic synthesis, prized for its stability and selective, acid-labile removal.[1][2] The piperazine moiety is a privileged scaffold in medicinal chemistry, while the isobenzofuranone (phthalide) core is present in numerous biologically active natural products and synthetic compounds.[3][4][5][6] This protocol is designed for researchers in synthetic chemistry and drug development, offering two robust methods using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl), respectively. We delve into the mechanistic underpinnings, provide step-by-step experimental procedures, and offer expert insights into reaction monitoring, work-up, and troubleshooting to ensure reproducible, high-yield outcomes.

Introduction and Scientific Principles

The selective masking and deprotection of amine functionalities are critical operations in multi-step organic synthesis. The Boc group is widely employed due to its resilience to a broad range of non-acidic reagents and its clean cleavage under acidic conditions.[1][7] The target molecule, 5-(4-Boc-1-piperazinyl)isobenzofuran-1(3H)-one, combines two important pharmacophores. Its deprotection yields a key secondary amine intermediate, poised for further functionalization in drug discovery programs.

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group proceeds via an E1 elimination mechanism. The reaction is initiated by the protonation of the carbamate oxygen by a strong acid (e.g., TFA or HCl).[1][8] This is followed by the heterolytic cleavage of the carbon-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and the desired free amine.[8] Under the acidic reaction conditions, the newly liberated, basic piperazine nitrogen is protonated, typically yielding the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride).

Boc Deprotection Mechanism Figure 1: Mechanism of Acid-Catalyzed Boc Deprotection SM N-Boc Piperazine Protonated Protonated Carbamate SM->Protonated + H+ CarbamicAcid Carbamic Acid + tert-butyl cation Protonated->CarbamicAcid C-O Cleavage Product Amine Salt (Product) + CO2 CarbamicAcid->Product Decarboxylation

Caption: Figure 1: Mechanism of Acid-Catalyzed Boc Deprotection

Method Selection: TFA vs. HCl

The choice between Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) depends on the substrate's stability, the desired salt form of the product, and downstream processing requirements.

  • TFA in Dichloromethane (DCM): This is a highly effective and common method, offering excellent solubility for many organic compounds.[1][9] The reaction is typically fast and clean. However, residual TFA can be challenging to remove completely and may require co-evaporation with a non-polar solvent.[1]

  • HCl in 1,4-Dioxane or Methanol: This method directly yields the hydrochloride salt, which is often a stable, crystalline solid that can be easily isolated by filtration.[1][10] This can simplify purification. Care must be taken to ensure the lactone of the isobenzofuranone core is stable to these conditions; typically, lactones are stable to anhydrous acidic conditions for the duration of a standard deprotection.[11][12]

Experimental Protocols

Safety Precaution: Both TFA and concentrated HCl solutions are highly corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Method A: Deprotection using Trifluoroacetic Acid (TFA)

This protocol is valued for its speed and efficiency at room temperature.[1][9]

Reagent/MaterialGradeSupplier Example
5-(4-Boc-1-piperazinyl)isobenzofuran-1(3H)-one>95% PurityIn-house or Vendor
Dichloromethane (DCM), AnhydrousACS GradeSigma-Aldrich
Trifluoroacetic Acid (TFA)Reagent Grade, >99%Sigma-Aldrich
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS GradeFisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWR
TolueneACS GradeVWR
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 5-(4-Boc-1-piperazinyl)isobenzofuran-1(3H)-one (1.0 eq.) in anhydrous DCM to a concentration of approximately 0.1 M.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (10.0 eq.) dropwise to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 10% MeOH in DCM) or LC-MS. The product should be more polar than the starting material. The reaction is complete upon full consumption of the starting material.

  • Work-up (Solvent Removal): Once complete, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. To aid in the removal of residual TFA, add toluene (2x the initial DCM volume) and co-evaporate under reduced pressure.[1]

  • Neutralization: Carefully dissolve the residue in DCM and slowly add saturated aqueous NaHCO₃ solution with vigorous stirring until effervescence ceases (pH ~8-9).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.

  • Drying and Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine product, 5-(1-piperazinyl)isobenzofuran-1(3H)-one.

Method B: Deprotection using Hydrochloric Acid (HCl)

This protocol directly yields the hydrochloride salt of the product, which can often be isolated without chromatographic purification.[1][10]

Reagent/MaterialGradeSupplier Example
5-(4-Boc-1-piperazinyl)isobenzofuran-1(3H)-one>95% PurityIn-house or Vendor
1,4-Dioxane, Anhydrous or Methanol (MeOH)ACS GradeSigma-Aldrich
4.0 M HCl in 1,4-DioxaneReagent GradeSigma-Aldrich
Diethyl Ether (Et₂O), AnhydrousACS GradeFisher Scientific
  • Reaction Setup: In a round-bottom flask, dissolve the 5-(4-Boc-1-piperazinyl)isobenzofuran-1(3H)-one (1.0 eq.) in a minimal amount of anhydrous 1,4-dioxane or methanol.

  • Acid Addition: To the stirred solution, add 4.0 M HCl in 1,4-dioxane (5.0-10.0 eq.) at room temperature.

  • Reaction & Precipitation: Stir the reaction mixture at room temperature for 2-4 hours. In many cases, the hydrochloride salt of the product will precipitate from the solution.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Isolation: If a precipitate has formed, add an equal volume of anhydrous diethyl ether to promote further precipitation. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold diethyl ether to remove any non-polar impurities. Dry the product under high vacuum to yield 5-(1-piperazinyl)isobenzofuran-1(3H)-one hydrochloride.

  • Alternative Work-up: If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting solid or oil is the crude hydrochloride salt, which can be triturated with diethyl ether to induce solidification and then filtered as described above.[1]

Data and Expected Results

Reaction Parameters Summary
ParameterMethod A (TFA)Method B (HCl)
Acid Reagent Trifluoroacetic Acid (TFA)4.0 M HCl in 1,4-Dioxane
Equivalents 5-10 eq.5-10 eq.
Solvent Dichloromethane (DCM)1,4-Dioxane or Methanol
Temperature 0 °C to Room TemperatureRoom Temperature
Time 1-3 hours2-4 hours
Product Form Free Base (after work-up)Hydrochloride Salt
Typical Yield >90%>90%
Characterization of the Product

Successful deprotection is confirmed by spectroscopic analysis.

  • ¹H NMR: The most definitive evidence is the complete disappearance of the sharp singlet corresponding to the nine tert-butyl protons of the Boc group, typically found around δ 1.4-1.5 ppm. A new, often broad, singlet for the N-H proton of the piperazine ring will appear (its chemical shift is highly dependent on solvent and concentration).[13] The signals for the aromatic and other piperazine protons will remain, though they may experience slight shifts in the product.[13]

  • Mass Spectrometry (LC-MS): Analysis of the product will show a molecular ion peak corresponding to the mass of the deprotected compound.

    • Starting Material: C₁₉H₂₄N₂O₄, [M+H]⁺ ≈ 361.18

    • Product (Free Base): C₁₄H₁₆N₂O₂, [M+H]⁺ ≈ 261.13

  • TLC Analysis: The deprotected product will have a lower Rf value (i.e., it will be more polar) than the Boc-protected starting material due to the presence of the free secondary amine.

Experimental_Workflow Figure 2: Generalized Experimental Workflow cluster_0 Reaction Phase cluster_1 Isolation Phase Setup Reaction Setup Dissolve SM in Solvent Addition Acid Addition Add TFA or HCl @ 0°C / RT Setup->Addition Stir Reaction Stir for 1-4h at RT Addition->Stir Monitor Monitoring TLC / LC-MS Stir->Monitor Workup Work-up A: Quench & Extract B: Precipitate & Filter Monitor->Workup Purify Purification Dry under vacuum (Chromatography if needed) Workup->Purify Characterize Characterization NMR, MS Purify->Characterize

Caption: Figure 2: Generalized Experimental Workflow

Troubleshooting and Expert Insights

  • Incomplete Reaction: If monitoring shows significant starting material remaining after the recommended time, add an additional portion of acid (1-2 eq.) and allow the reaction to stir for another hour. Ensure all reagents, especially the solvent, are anhydrous, as water can interfere with the reaction.

  • Product Degradation: The isobenzofuranone lactone is generally stable under these conditions.[11][12] However, if degradation is suspected (e.g., by observation of multiple new spots on TLC), reduce the reaction time or temperature. Using milder acidic conditions, such as p-toluenesulfonic acid in DCM, could be an alternative.[14] The furan moiety within the isobenzofuranone structure can be sensitive to strongly acidic conditions, potentially leading to ring-opening or polymerization if the reaction is prolonged or heated.[15]

  • Difficulty Removing TFA: If a persistent acidic residue remains after work-up in Method A, co-evaporation with toluene is a crucial step.[1] Alternatively, dissolving the crude product in a minimal amount of solvent and precipitating it by adding a non-polar solvent like diethyl ether or hexanes can help isolate the product free of TFA.

  • Product Solubility Issues: The hydrochloride salt from Method B may be sparingly soluble in some organic solvents. If further reaction is planned, it may be necessary to convert it back to the free base by partitioning between an organic solvent (e.g., DCM or EtOAc) and an aqueous base (e.g., NaHCO₃ or K₂CO₃).[13]

References

  • BenchChem. (2025).
  • Prasanthi, G. et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences, 5(1).
  • Common Organic Chemistry. Boc Deprotection - TFA.
  • AAPPTec. N-Terminal Deprotection; Boc removal; Fmoc removal.
  • Common Organic Chemistry. Boc Deprotection - HCl.
  • Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR.
  • Filatov, M. A., & Karuthedath, S. (2024). Kinetically stabilized 1,3-diarylisobenzofurans and the possibility of preparing large, persistent isoacenofurans with unusually small HOMO–LUMO gaps. Beilstein Journal of Organic Chemistry, 20, 1098–1107.
  • Google Patents. (2009). EP2070899A1 - Deprotection of N-BOC compounds.
  • Li, B., et al. (2003). Aqueous phosphoric acid as a mild and efficient reagent for the deprotection of the t-butoxycarbonyl group. Tetrahedron Letters, 44(45), 8113-8115.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • Klai, N., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Organic Chemistry, 2, 127-131.
  • Sigma-Aldrich. Boc Resin Cleavage Protocol.
  • Le, T. N., & Driver, T. G. (2021). Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. Organic & Biomolecular Chemistry, 19(26), 5782-5787. [Link]

  • Filatov, M. A., & Karuthedath, S. (2024). Kinetically stabilized 1,3-diarylisobenzofurans and the possibility of preparing large, persistent isoacenofurans with unusually small HOMO–LUMO gaps. Beilstein Journal of Organic Chemistry, 20, 1098–1107.
  • Common Organic Chemistry. Boc Deprotection Mechanism - HCl.
  • Sharma, R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. The Journal of Organic Chemistry, 89(9), 6049–6058.
  • BenchChem. (2025). Stability issues of furan rings in acidic or basic conditions.
  • de Fátima, Â., et al. (2012). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules, 17(9), 10246–10257.
  • Bayer, E., et al. (2005). Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations. Arzneimittelforschung, 55(10), 588-97. [Link]

  • ChemRxiv. (2026). Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7carboxylate: Preservation of a Nitrile Functional Group under Mild Conditions.
  • Wang, H., et al. (2023).
  • Mannich, C., & Krösche, W. (1912). Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie, 250(1), 647-667.
  • ResearchGate. (2025). Synthesis of novel 5-(4-N-Alkyl-piperazin-1-yl)-1-benzofuran-2-yl)-3-substituted phenyl propenone derivatives as antibacterial agents: In vitro and In silico studies.
  • SciSpace. (n.d.).
  • BOC Sciences. (2024).
  • ACS Publications. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques.
  • LookChem. (n.d.). Cas 765935-67-9, 5-(1-piperazinyl)-2-Benzofurancarboxylic acid ethyl ester Monohydrochloride.
  • Wuts, P. G., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Semantic Scholar. (n.d.).

Sources

Method

Application Note: Precision Purity Profiling of 5-(4-Boc-1-piperazinyl)isobenzofuran-1(3H)-one

This Application Note is structured as a comprehensive technical guide for analytical scientists and process chemists. It deviates from standard templates to focus on the specific chemical challenges of analyzing 5-(4-Bo...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for analytical scientists and process chemists. It deviates from standard templates to focus on the specific chemical challenges of analyzing 5-(4-Boc-1-piperazinyl)isobenzofuran-1(3H)-one , a critical intermediate in the synthesis of PARP inhibitors like Olaparib.[1]

Executive Summary & Chemical Context

The compound 5-(4-Boc-1-piperazinyl)isobenzofuran-1(3H)-one (hereafter referred to as Target Intermediate ) is a pivotal building block in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors.[1] Its structural integrity is defined by two chemically sensitive moieties:[1][2]

  • The tert-Butoxycarbonyl (Boc) group: Acid-labile protecting group.[1]

  • The Isobenzofuran-1(3H)-one (Phthalide) core: A lactone ring susceptible to hydrolysis under basic conditions.[1]

The Analytical Challenge: Standard HPLC methods often employ Trifluoroacetic Acid (TFA) as a modifier.[1] However, TFA can induce on-column degradation (Boc-cleavage) of this specific analyte, leading to ghost peaks and false purity failures.[1] Furthermore, the high polarity difference between the protected target and its deprotected impurities requires a robust gradient strategy.

This protocol details a self-validating, stability-indicating HPLC method designed to preserve the Boc group while achieving baseline resolution from key process impurities.[1]

Method Development Logic (The "Why")

Mobile Phase Selection: The TFA vs. Phosphoric Acid Dilemma

While 0.1% TFA is the industry standard for peptide/amine separations, it creates a pH of ~2.0. Prolonged exposure or fraction collection using TFA can lead to partial Boc deprotection (


 varies by solvent matrix).[1]
  • Our Solution: We utilize 0.1% Orthophosphoric Acid (H₃PO₄) .[1] It provides sufficient protonation (pH ~2.[1]5) to suppress silanol interactions and peak tailing of the piperazine nitrogen, yet it is kinetically slower to deprotect Boc groups compared to TFA during the timescale of an HPLC run. It also offers superior UV transparency at low wavelengths (<220 nm) compared to Formic Acid.[1]

Stationary Phase Selection

The Target Intermediate is moderately hydrophobic (


).[1] A standard C18 column is appropriate, but end-capping is critical to prevent peak tailing caused by the tertiary amine on the piperazine ring.
  • Selection: High-purity, fully end-capped C18 silica (e.g., Zorbax Eclipse Plus or Waters XBridge).[1]

Detection Wavelength

The phthalide core exhibits strong absorption in the UV region.

  • Primary: 230 nm (Maximizes sensitivity for the carbonyl/aromatic system).[1]

  • Secondary: 254 nm (Standard aromatic detection, useful for impurity comparison).[1]

Experimental Protocol

Reagents & Standards
ReagentGradePurpose
Target Intermediate Reference Standard (>99%)Calibration & SST
Acetonitrile (ACN) HPLC Gradient GradeOrganic Modifier
Water Milli-Q / HPLC GradeAqueous Phase
Orthophosphoric Acid (85%) HPLC GradepH Modifier
Methanol HPLC GradeDiluent Component
Chromatographic Conditions

System: Agilent 1260/1290 Infinity II or equivalent (Quaternary Pump, DAD).

ParameterSetting
Column C18, 150 mm x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus C18)
Column Temp 30°C (Controlled to ±0.5°C to stabilize retention times)
Flow Rate 1.0 mL/min
Injection Volume 5.0 µL
Detection UV at 230 nm (Bandwidth 4 nm); Ref 360 nm (100 nm)
Run Time 25 Minutes
Mobile Phase Preparation
  • Mobile Phase A (MPA): 0.1% H₃PO₄ in Water. (Add 1.0 mL of 85% H₃PO₄ to 1000 mL water).[1] Filter through 0.22 µm membrane.[1]

  • Mobile Phase B (MPB): 100% Acetonitrile.

Gradient Program

This gradient is designed to elute the polar de-Boc impurity early, followed by the Target Intermediate, and finally flush highly lipophilic dimers.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 9010Equilibration / Injection
2.0 9010Isocratic Hold (Polar Impurities)
15.0 1090Linear Gradient to Elute Target
20.0 1090Wash Step
20.1 9010Return to Initial
25.0 9010Re-equilibration
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile. (Avoid 100% ACN to prevent peak distortion; avoid 100% Water due to solubility limits).

  • Stock Solution: Dissolve 10 mg of Target Intermediate in 10 mL Diluent (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 to obtain 0.1 mg/mL .

  • Stability Warning: Analyze samples within 24 hours. Store at 4°C in amber vials.

Visualization: Analytical Workflow & Degradation Logic[1]

The following diagrams illustrate the analytical decision process and the specific degradation pathways this method prevents.

AnalyticalWorkflow Start Sample Receipt (Solid Intermediate) Solubility Dissolve in 50:50 ACN:H2O (Neutral Diluent) Start->Solubility Injection Injection (5 µL) Solubility->Injection Conditioning Column Equilibration (0.1% H3PO4 / ACN) Conditioning->Injection Separation Gradient Elution (10% -> 90% B) Injection->Separation Check_Boc Decision: Ghost Peak at RRT ~0.4? Separation->Check_Boc Degradation Diagnosis: On-Column Boc Loss Action: Check Acid Conc / Temp Check_Boc->Degradation Yes (Fail) Integration Integrate Main Peak (230 nm) Check_Boc->Integration No (Pass) Degradation->Conditioning Re-optimize Result Report Purity % (Area Normalization) Integration->Result

Caption: Figure 1. Analytical workflow including a critical decision node for detecting on-column Boc deprotection artifacts.

DegradationPathways Target Target Intermediate (Boc-Protected) Impurity_A Impurity A (Deprotected Amine) High Polarity Target->Impurity_A Acid Hydrolysis Impurity_B Impurity B (Hydrolyzed Lactone) Ring Open Target->Impurity_B Base Hydrolysis Condition_Acid Strong Acid (TFA) High Temp Condition_Acid->Impurity_A Condition_Base High pH (>8.0) Basic Diluent Condition_Base->Impurity_B

Caption: Figure 2. Chemical stability profile. The method uses pH ~2.5 (Phosphate) to avoid Region B, and avoids TFA to minimize Region A.

System Suitability & Validation Criteria (Self-Validating System)

To ensure the data is reliable, every sequence must pass the following System Suitability Tests (SST) based on ICH Q2(R1) guidelines.

ParameterAcceptance CriteriaRationale
Retention Time (RT) 12.0 ± 1.0 minConfirms gradient accuracy and column equilibration.
Tailing Factor (

)

Critical for piperazine derivatives; indicates successful end-capping.[1]
Theoretical Plates (

)

Ensures column efficiency.[1]
Precision (RSD)

(n=6 injections)
Verifies injector and pump stability.
Resolution (

)

between Impurity A and Target
Impurity A (Des-Boc) elutes significantly earlier (approx RRT 0.4-0.5).[1]
Troubleshooting Guide
  • Issue: Split peak or shoulder on the main peak.

    • Cause: Sample solvent too strong (100% ACN) causing "solvent wash-through" effect.

    • Fix: Ensure diluent matches initial mobile phase strength (e.g., 50% ACN or lower).

  • Issue: New peak appearing at RRT ~0.45 increasing over time in the autosampler.

    • Cause: Spontaneous Boc deprotection in the vial.

    • Fix: Verify diluent pH is neutral. Do not use acidified diluent. Limit autosampler time to <24h.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005. Link

  • Menear, K. A., et al. "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1."[1] Journal of Medicinal Chemistry, 51(20), 6581-6591, 2008.[1] (Describes synthesis of Olaparib and intermediates). Link[1]

  • Dolan, J. W. "The function of additives in reversed-phase separations." LCGC North America, 20(11), 2002.[1] (Guidance on Phosphate vs. TFA). Link

  • Sigma-Aldrich. "Olaparib Intermediate Product Information & Safety Data Sheet." (Confirming structure and stability data). Link

Sources

Application

application of piperazinyl isobenzofuranones in neuroprotective studies

Title: Application Notes & Protocols: Piperazinyl Isobenzofuranones as Multi-Target Neuroprotectants Executive Summary The development of disease-modifying therapies for neurodegenerative disorders (e.g., Alzheimer's dis...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Notes & Protocols: Piperazinyl Isobenzofuranones as Multi-Target Neuroprotectants

Executive Summary

The development of disease-modifying therapies for neurodegenerative disorders (e.g., Alzheimer's disease, ischemic stroke) has increasingly shifted toward Multi-Target Directed Ligands (MTDLs). Piperazinyl isobenzofuranones represent a highly promising class of MTDLs. By conjugating an isobenzofuranone core—a phthalide moiety known for its robust reactive oxygen species (ROS) scavenging and mitochondrial-protecting properties—with a piperazine derivative, researchers can achieve enhanced blood-brain barrier (BBB) permeability and dual-enzyme inhibition[1][2]. This application note details the mechanistic rationale, quantitative profiling, and validated protocols for evaluating these hybrid compounds in neuroprotective studies.

Mechanistic Rationale: The MTDL Approach

Isobenzofuranones, such as the clinically approved 3-n-butylphthalide (NBP), are well-documented for their ability to mitigate oxidative stress and improve cellular redox balance in ischemic models[2]. However, their efficacy in complex neurodegenerative cascades can be limited by single-target engagement. The structural integration of a basic piperazinyl moiety serves three critical functions:

  • Targeted Enzyme Inhibition : The piperazine ring acts as a pharmacophore that binds the peripheral anionic site (PAS) of Acetylcholinesterase (AChE) and the entrance cavity of Monoamine Oxidase B (MAO-B)[1].

  • Enhanced Pharmacokinetics : The protonatable nitrogen of the piperazine ring optimizes the lipophilicity/hydrophilicity balance, significantly improving the unbound brain-to-plasma partition coefficient (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) across the BBB.
    
  • Synergistic ROS Scavenging : The isobenzofuranone core neutralizes hydrogen peroxide-mediated redox imbalances, preventing lipid peroxidation and downstream apoptotic signaling in hippocampal neurons[3].

G Compound Piperazinyl Isobenzofuranone IsoCore Isobenzofuranone Core (ROS Scavenger) Compound->IsoCore PipMoiety Piperazinyl Moiety (Pharmacophore) Compound->PipMoiety Redox Restores Redox Balance (Decreases H2O2 & Lipid Perox.) IsoCore->Redox Enzyme Dual Enzyme Inhibition (AChE & MAO-B) PipMoiety->Enzyme BBB Enhanced BBB Permeability PipMoiety->BBB Neuro Neuroprotection & Cognitive Rescue Redox->Neuro Enzyme->Neuro BBB->Neuro

Fig 1: Mechanistic pathways of piperazinyl isobenzofuranones in neuroprotection.

Quantitative Profiling of Piperazinyl Isobenzofuranones

To evaluate the efficacy of these MTDLs, quantitative data must be benchmarked against standard reference compounds (e.g., Donepezil for AChE, Selegiline for MAO-B, and unmodified NBP for ROS). The table below summarizes the expected pharmacological enhancements achieved via piperazinyl substitution.

Compound ClassAChE IC

(

M)
MAO-B IC

(

M)
Intracellular ROS Reduction (%)BBB Permeability (

)
Unmodified Isobenzofuranone (NBP) > 50.0> 50.045.2 ± 3.10.15 - 0.40
Piperazinyl Isobenzofuranone (Optimized) 0.03 - 1.500.40 - 2.1068.4 ± 4.20.85 - 1.20
Reference Standards 0.02 (Donepezil)0.04 (Selegiline)50.1 ± 2.5 (Trolox)N/A

Data synthesized from comparative MTDL and isobenzofuranone neuroprotection studies[1][2][3].

Experimental Protocols

Protocol 1: Evaluating Neuroprotection via ROS Scavenging in Primary Hippocampal Neurons

Causality & Rationale : Immortalized cell lines (e.g., SH-SY5Y) often exhibit altered metabolic profiles that do not accurately reflect the redox vulnerability of mature neurons. Primary hippocampal cultures are utilized to preserve physiological synaptic networks and endogenous antioxidant defense mechanisms[3].

Materials:

  • Primary hippocampal neurons (isolated from E18 rat embryos).

  • H

    
    O
    
    
    
    (100
    
    
    M working solution).
  • H

    
    DCFDA (2',7'-dichlorodihydrofluorescein diacetate) fluorescent probe.
    
  • MTT viability reagent.

Step-by-Step Workflow:

  • Neuronal Maturation & Plating : Seed primary hippocampal neurons at a density of

    
     cells/well in a 96-well plate coated with poly-D-lysine. Maintain in Neurobasal medium supplemented with B27 for 7-10 days to ensure synaptic maturation.
    
  • Compound Pre-treatment : Treat the cultures with the piperazinyl isobenzofuranone candidate (concentrations: 10, 50, and 100

    
    M) for 2 hours.
    
    • Self-Validating Step: Include a vehicle control (0.1% DMSO) and a positive antioxidant control (e.g., Trolox 50

      
      M). The 2-hour pre-incubation is critical to allow the piperazine moiety to facilitate intracellular accumulation before the oxidative insult.
      
  • Oxidative Insult : Add H

    
    O
    
    
    
    to a final concentration of 100
    
    
    M and incubate for exactly 3 hours.
    • Causality: This specific concentration and timeframe induce a quantifiable redox imbalance (elevated ROS and lipid peroxidation) without causing immediate, unrescuable necrotic membrane rupture[3].

  • ROS Quantification : Remove the medium and wash the cells twice with warm PBS. Add 10

    
    M H
    
    
    
    DCFDA in dark conditions for 30 minutes.
    • Mechanism: H

      
      DCFDA is cell-permeant; intracellular esterases cleave the acetate groups, trapping the probe. Subsequent oxidation by ROS yields the highly fluorescent 2',7'-dichlorofluorescein (DCF).
      
  • Measurement : Read fluorescence at Ex/Em = 485/535 nm. Normalize data against the vehicle + H

    
    O
    
    
    
    group.
  • Viability Counter-Screen (MTT) : In a parallel plate, assess cell viability using the MTT assay to ensure that ROS reduction correlates with functional cell survival rather than mere chemical quenching of the fluorescent probe[3].

Protocol 2: Profiling Dual AChE/MAO-B Inhibition for Cognitive Rescue

Causality & Rationale : For Alzheimer's disease applications, the piperazinyl isobenzofuranone must concurrently inhibit AChE (to boost cholinergic transmission) and MAO-B (to reduce dopamine breakdown and oxidative stress)[1]. This protocol utilizes orthogonal colorimetric and fluorometric assays to validate dual-target engagement.

Materials:

  • Recombinant human AChE and MAO-B.

  • Acetylthiocholine iodide (ATCI) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Amplex Red reagent and Horseradish Peroxidase (HRP).

Step-by-Step Workflow:

  • AChE Inhibition (Modified Ellman's Method) :

    • In a 96-well plate, combine 100

      
      L of 0.1 M sodium phosphate buffer (pH 8.0), 20 
      
      
      
      L of the test compound (serial dilutions from 10
      
      
      M to 1 nM), and 20
      
      
      L of AChE (0.2 U/mL).
    • Causality: Incubate for 15 minutes at room temperature before adding the substrate. This allows the bulky piperazinyl-phthalide structure to properly orient and bind within the deep catalytic gorge and peripheral anionic site of AChE[1].

    • Initiate the reaction by adding 20

      
      L of DTNB (3 mM) and 20 
      
      
      
      L of ATCI (15 mM).
    • Monitor absorbance kinetically at 412 nm for 10 minutes. Calculate the IC

      
       using non-linear regression.
      
  • MAO-B Inhibition (Amplex Red Assay) :

    • In a dark 96-well plate, combine 50

      
      L of sodium phosphate buffer (pH 7.4), 20 
      
      
      
      L of the test compound, and 20
      
      
      L of MAO-B (0.05 U/mL). Incubate for 15 minutes.
    • Prepare a working solution containing 400

      
      M Amplex Red, 2 U/mL HRP, and 2 mM benzylamine (MAO-B specific substrate).
      
    • Add 50

      
      L of the working solution to each well.
      
    • Mechanism: MAO-B oxidizes benzylamine, producing H

      
      O
      
      
      
      . HRP utilizes this H
      
      
      O
      
      
      to convert Amplex Red into the fluorescent resorufin.
    • Measure fluorescence at Ex/Em = 545/590 nm.

    • Self-Validating Step: Run a counter-screen without MAO-B but with exogenous H

      
      O
      
      
      
      to ensure the test compound is not simply scavenging H
      
      
      O
      
      
      (which would yield a false positive for MAO-B inhibition).

References

  • Title : Neuroprotective Effect of Isobenzofuranones on Hydrogen Peroxide-Mediated Redox Imbalance in Primary Cultures of Hippocampal Neurons Source : SciSpace URL :[Link]

  • Title : Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer's disease Source : PMC (PubMed Central) URL :[Link]

  • Title : Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier Source : PMC (PubMed Central) URL :[Link]

Sources

Method

Strategic Evaluation of Novel Isobenzofuranones: A Comprehensive Anticancer Profiling Protocol

Abstract Isobenzofuranones (phthalides) represent a privileged scaffold in medicinal chemistry, exhibiting potent antiproliferative activity through mechanisms often involving oxidative stress induction, cytoskeletal dis...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Isobenzofuranones (phthalides) represent a privileged scaffold in medicinal chemistry, exhibiting potent antiproliferative activity through mechanisms often involving oxidative stress induction, cytoskeletal disruption, and mitochondrial destabilization. This application note outlines a rigorous, multi-phased experimental framework for assessing the anticancer efficacy of novel isobenzofuranone derivatives. Designed for drug discovery professionals, this guide transitions from high-throughput primary screening to deep mechanistic validation, ensuring high-fidelity data suitable for preclinical advancement.

Phase 1: Compound Management & Primary Screening

Objective: To determine the antiproliferative potency (


) and tumor selectivity of novel derivatives.
Compound Preparation (Critical Step)

Isobenzofuranones are typically lipophilic. Improper solubilization leads to micro-precipitation, causing false negatives in absorbance-based assays.

  • Stock Solution: Dissolve neat compound in 100% DMSO to a concentration of 10–50 mM. Vortex for 1 minute.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solution: Dilute in complete media immediately prior to use. Expert Tip: Ensure final DMSO concentration is

    
     to prevent solvent-induced cytotoxicity.
    
Protocol: High-Fidelity MTT Cytotoxicity Assay

The MTT assay remains the gold standard for metabolic activity screening. However, isobenzofuranones can induce metabolic perturbations before cell death; thus, time-points are critical.

Materials:

  • Cell Lines: A panel including solid tumors (e.g., MCF-7, A549) and leukemic lines (e.g., K562, HL-60). Note: K562 is historically sensitive to phthalide derivatives.

  • Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), 5 mg/mL in PBS.[1][2]

  • Control: Etoposide or Doxorubicin (Positive); 0.1% DMSO (Vehicle).

Step-by-Step Methodology:

  • Seeding: Plate cells in 96-well plates.

    • Adherent: 5,000 cells/well (allow 24h attachment).[3]

    • Suspension: 10,000 cells/well (treat immediately).

  • Treatment: Add serial dilutions of isobenzofuranones (e.g., 0.1 µM to 100 µM) in triplicate. Include "blank" wells (media only) to subtract background.

  • Incubation: Incubate for 48 to 72 hours at 37°C, 5%

    
    . Why? Shorter times (24h) may miss delayed apoptosis typical of these agents.
    
  • Labeling: Add 20 µL MTT stock to each well. Incubate 3–4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media (carefully!) and add 150 µL DMSO. Shake on an orbital shaker for 15 min.

  • Read: Measure absorbance at 570 nm (reference 630 nm).

Data Output Format:

Compound IDCell LineIC50 (µM) ± SDSelectivity Index (SI)*
IBF-001K5622.79 ± 0.312.5
IBF-002MCF-715.4 ± 1.22.1
EtoposideK5627.06 ± 0.5N/A

*SI = IC50 (Normal Cells) / IC50 (Cancer Cells). SI > 10 indicates high therapeutic potential.

Phase 2: Mechanistic Deconvolution

Objective: To validate the mode of cell death (Apoptosis vs. Necrosis) and identify the signaling cascade.

Workflow Visualization

The following diagram illustrates the logical progression from synthesis to in vivo validation.

ExperimentalWorkflow Synthesis Isobenzofuranone Synthesis Screening Primary Screening (MTT Assay) Synthesis->Screening Selection Hit Selection (IC50 < 10 µM) Screening->Selection Filter Mechanism Mechanism of Action (Flow Cytometry/WB) Selection->Mechanism Validate InVivo In Vivo Validation (Xenograft Models) Mechanism->InVivo Lead Candidate

Caption: Step-wise progression for evaluating novel anticancer agents.

Protocol: Annexin V/PI Apoptosis Assay (Flow Cytometry)

Isobenzofuranones often trigger the intrinsic apoptotic pathway. This assay distinguishes early apoptosis (Annexin V+/PI-) from late apoptosis/necrosis (Annexin V+/PI+).[4]

Reagents:

  • Annexin V-FITC Conjugate.[5]

  • Propidium Iodide (PI) Staining Solution.

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM

    
    ).
    

Methodology:

  • Treatment: Treat

    
     cells with the 
    
    
    
    concentration of the compound for 24h.
  • Harvest: Collect cells (include floating cells!) and wash 2x with cold PBS.

  • Resuspend: Resuspend in 100 µL 1X Binding Buffer.

  • Stain: Add 5 µL Annexin V-FITC and 5 µL PI.

  • Incubate: 15 minutes at RT in the dark.

  • Analyze: Add 400 µL Binding Buffer and analyze via Flow Cytometer (Ex: 488 nm; Em: 530 nm for FITC, 600+ nm for PI).

Self-Validating Check:

  • Healthy Control: Should be >90% Annexin V-/PI-.

  • Positive Control (Staurosporine): Should show distinct "C-shaped" population shift from live -> early -> late apoptosis.

Pathway Elucidation

Isobenzofuranones frequently act via ROS generation and mitochondrial membrane depolarization.

ApoptosisPathway Compound Isobenzofuranone ROS ROS Generation Compound->ROS p53 p53 Upregulation Compound->p53 Mito Mitochondrial Depolarization (ΔΨm) ROS->Mito CytoC Cytochrome c Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Cleavage Caspase9->Caspase3 Apoptosis Apoptosis (DNA Fragmentation) Caspase3->Apoptosis p53->Mito Bax/Bcl-2

Caption: Proposed mechanism of action: ROS-mediated mitochondrial intrinsic apoptosis.

Phase 3: Molecular Target Validation

Objective: To confirm the molecular "fingerprint" of the drug's action.

Technique: Western Blotting Key Targets to Probe:

  • p53: Often upregulated by benzofuran-isatin conjugates in colorectal lines (e.g., SW620).

  • Bax/Bcl-2 Ratio: An increase indicates mitochondrial susceptibility to apoptosis.

  • Cyclin A1: Downregulation correlates with S-phase arrest, common in this class.[6]

  • Cleaved PARP: The terminal marker of caspase-mediated death.

Protocol Insight: Lyse cells using RIPA buffer supplemented with both protease and phosphatase inhibitors. Isobenzofuranones can alter phosphorylation states (e.g., AKT/ERK pathways), so preserving these signals is crucial for a complete mechanism check.

References

  • BenchChem. (2025).[1][3][7] The Diverse Biological Activities of Isobenzofuranone Derivatives: A Technical Guide for Researchers.Link[7]

  • Molecules. (2013).[8][9] Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones.Link

  • Frontiers in Pharmacology. (2021). The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a).[10]Link

  • National Institutes of Health (PMC). (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.[4][5][11]Link

  • R&D Systems. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.Link

Sources

Application

Application Note: Strategic Derivatization of the Piperazine Moiety for SAR Studies

Executive Summary & Rationale The piperazine ring—a saturated six-membered heterocycle featuring two nitrogen atoms in a 1,4-arrangement—is universally recognized as a "privileged scaffold" in modern medicinal chemistry[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The piperazine ring—a saturated six-membered heterocycle featuring two nitrogen atoms in a 1,4-arrangement—is universally recognized as a "privileged scaffold" in modern medicinal chemistry[1]. Its structural geometry allows it to adopt both chair and boat conformations, facilitating precise molecular fits within enzyme active sites, GPCR pockets, and transporter cavities[1][2].

In Structure-Activity Relationship (SAR) studies, the dual secondary amines of the piperazine core serve as highly versatile synthetic handles. By selectively derivatizing these nitrogen atoms, medicinal chemists can systematically modulate a drug candidate's physicochemical properties (such as pKa, logP, and topological polar surface area) and its pharmacodynamics[3]. This application note provides an in-depth technical guide to the most critical piperazine derivatization strategies—N-alkylation, N-arylation, and N-acylation—detailing the mechanistic causality behind each protocol and providing self-validating experimental workflows.

SAR_Logic Core Piperazine Core (Tunable Basicity & Flexibility) N_Alkyl N-Alkyl / Cycloalkyl (Reductive Amination) Core->N_Alkyl N_Aryl N-Aryl / Heteroaryl (Buchwald-Hartwig) Core->N_Aryl N_Acyl N-Acyl / Sulfonyl (Acylation/Sulfonylation) Core->N_Acyl Prop1 Increases Lipophilicity (logP) Enhances BBB Penetration N_Alkyl->Prop1 Prop2 Modulates Target Affinity (π-π stacking, Cation-π) N_Aryl->Prop2 Prop3 Reduces Basicity (pKa) Improves Metabolic Stability N_Acyl->Prop3

Logical relationship between piperazine nitrogen derivatization and properties.

SAR Design Strategy & Workflow

When optimizing a piperazine hit compound, the intrinsic challenge arises from the comparable nucleophilicity of the two nitrogen atoms, which often leads to undesired bis-alkylation if not properly controlled[2]. Consequently, contemporary SAR workflows rely on mono-protected piperazines (e.g., 1-Boc-piperazine or 1-Cbz-piperazine) to ensure regioselective functionalization[4].

The iterative SAR optimization loop involves parallel synthesis followed by rigorous in vitro and ADME profiling. For example, while an unsubstituted piperazine provides excellent aqueous solubility, its high basicity (pKa ~9.8) often triggers hERG channel liability and poor membrane permeability. Strategic derivatization mitigates these off-target effects while enhancing target-specific interactions[5].

SAR_Workflow Start Identify Hit Compound (Piperazine Core) Design SAR Design Strategy (N-Alkylation, Arylation, Acylation) Start->Design Synthesis Parallel Synthesis & Purification Design->Synthesis InVitro In Vitro Assays (Target Affinity & Selectivity) Synthesis->InVitro ADME ADME/Tox Profiling (Microsomal Stability, CYP, hERG) InVitro->ADME LeadOpt Lead Optimization (Iterative Refinement) ADME->LeadOpt LeadOpt->Design Feedback Loop

General workflow for the iterative SAR optimization of piperazine drug candidates.

Quantitative SAR Data Presentation

The following table synthesizes quantitative and qualitative SAR trends observed when derivatizing the piperazine moiety, drawing from established medicinal chemistry campaigns (such as the optimization of CXCR4 antagonists and CNS-active agents)[3][5].

Derivatization StrategyRepresentative SubstituentPrimary Pharmacological ImpactOff-Target Liability / ADME Effect
Unsubstituted Core -HHigh basicity, excellent aqueous solubility.High hERG liability, poor membrane permeability.
N-Alkylation (Aliphatic) N-Propyl / N-ButylRetains basicity, increases logP.Improves microsomal stability; potential CYP2D6 inhibition[5].
N-Alkylation (Cyclic) N-CyclohexylethylEnhances lipophilicity and BBB penetration.Modulates GPCR affinity (e.g., D2/5-HT receptors)[3][6].
N-Arylation N-Phenyl / N-PyridylLowers pKa, enables π-π / cation-π interactions.Reduces off-target binding, improves selectivity[5][7].
N-Acylation N-Acetyl / N-BenzoylAbolishes basicity of one nitrogen, increases rigidity.Eliminates hERG liability, decreases aqueous solubility[8][9].

Core Derivatization Methodologies & Protocols

Protocol A: Regioselective N-Alkylation via Reductive Amination

Causality & Rationale: Direct alkylation of piperazine with alkyl halides frequently suffers from poor chemoselectivity. Because the mono-alkylated piperazine is more lipophilic and often more nucleophilic than the starting material, the reaction tends to over-proceed to bis-alkylation or quaternary ammonium salt formation[2][10]. Reductive amination circumvents this by condensing the amine with an aldehyde to form an iminium ion, which is subsequently reduced. The use of Sodium Triacetoxyborohydride (NaBH(OAc)₃) is critical here; it is a mild reducing agent that selectively reduces the iminium intermediate without reducing the unreacted aldehyde[4][6].

Step-by-Step Procedure:

  • Iminium Formation: Dissolve 1-(tert-butoxycarbonyl)piperazine (1.0 eq) and the target aldehyde (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration). Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate iminium ion formation. Stir at room temperature for 1 hour.

  • Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 eq) to the reaction mixture. Self-Validation Check: Gas evolution may occur; monitor the disappearance of the starting amine via LC-MS. Stir for 12–16 hours at room temperature[6].

  • Quench & Extraction: Quench the reaction carefully with saturated aqueous NaHCO₃ until gas evolution ceases and the pH is ~8. Extract the aqueous layer with dichloromethane (DCM) (3x).

  • Acid-Base Purification: To isolate the basic product from neutral aldehyde impurities, extract the combined DCM layers with 1M HCl (aq). The protonated piperazine product moves to the aqueous layer. Discard the organic layer. Basify the aqueous layer to pH >10 using 2M NaOH, and extract with fresh DCM.

  • Deprotection: Concentrate the organic layer, dissolve the residue in DCM, and add Trifluoroacetic Acid (TFA) (10 eq) at 0 °C. Stir for 2 hours, concentrate under reduced pressure, and neutralize to yield the free N-alkyl piperazine[6].

Protocol B: N-Arylation via Buchwald-Hartwig Cross-Coupling

Causality & Rationale: Classical Nucleophilic Aromatic Substitution (SNAr) requires highly activated, electron-deficient aryl halides and harsh thermal conditions. The Buchwald-Hartwig amination allows for the coupling of unactivated aryl chlorides and bromides under mild conditions. The choice of the palladium precatalyst (e.g., Pd(OAc)₂) and a bulky, electron-rich ligand (e.g., BINAP or XPhos) is essential to facilitate the reductive elimination step and prevent β-hydride elimination, which would otherwise yield undesired imine byproducts[11][12].

Step-by-Step Procedure:

  • System Degassing (Critical Step): In an oven-dried Schlenk flask, combine the aryl bromide (1.0 eq), N-Boc-piperazine (1.2 eq), Pd(OAc)₂ (0.05 eq), (R)-BINAP (0.075 eq), and Sodium tert-butoxide (NaOtBu) (1.4 eq)[11]. Causality: NaOtBu is a strong base required to deprotonate the coordinated amine, but if base-sensitive functional groups are present, substitute with Cs₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times. Add anhydrous, degassed Toluene (to reach 0.2 M). Oxygen is highly detrimental to the Pd(0) active species[13].

  • Reaction: Heat the mixture to 90–100 °C and stir for 4–12 hours. Self-Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc). The formation of a distinct, less polar spot indicates successful C-N coupling.

  • Workup: Cool to room temperature. Dilute the mixture with EtOAc and filter through a pad of Celite to remove the insoluble Pd black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography to isolate the N-aryl piperazine derivative[11].

Protocol C: N-Acylation for Basicity Modulation

Causality & Rationale: When SAR profiling reveals that a piperazine candidate suffers from high hERG liability or poor metabolic stability due to its basicity, N-acylation is the preferred strategy. Converting the secondary amine into an amide neutralizes the nitrogen, dropping the localized pKa drastically. The reaction utilizes an acyl chloride in the presence of a scavenger base (e.g., Triethylamine or DIPEA) to neutralize the HCl byproduct, preventing the unreacted piperazine from precipitating out as an unreactive hydrochloride salt[8][9].

Step-by-Step Procedure:

  • Preparation: Dissolve the mono-substituted piperazine (1.0 eq) and Triethylamine (TEA) (2.0 eq) in anhydrous DCM (0.1 M) and cool to 0 °C in an ice bath.

  • Acylation: Add the target acyl chloride (1.1 eq) dropwise over 15 minutes. Causality: Dropwise addition at 0 °C prevents exothermic degradation and minimizes di-acylation if an unprotected piperazine is used[9].

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.

  • Workup: Wash the organic mixture sequentially with saturated aqueous NaHCO₃ (to remove excess acid), water, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting rigidified diamide structure is typically highly pure but can be recrystallized or subjected to column chromatography if necessary[8].

Conclusion

The derivatization of the piperazine moiety remains a cornerstone of SAR optimization in drug discovery. By strategically choosing between reductive amination, Buchwald-Hartwig cross-coupling, and acylation, researchers can precisely tune a molecule's lipophilicity, target affinity, and metabolic profile. Adhering to the self-validating protocols outlined above ensures high chemoselectivity, reproducibility, and the successful generation of robust compound libraries for biological evaluation.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen.[Link]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. NIH/PMC.[Link]

  • Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. ResearchGate.[Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH/PMC.[Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. SciSpace.[Link]

  • Synthesis of Thiophenyl Schiff Bases via Buchwald-Hartwig Coupling of Piperazines to Quinoline Motif. ResearchGate. [Link]

Sources

Method

Application Note: In Vitro Permeability Profiling of Isobenzofuranone Derivatives

Target Audience: Pharmacokineticists, ADME Scientists, and Drug Discovery Researchers Document Type: Advanced Technical Guide & Validated Protocols Mechanistic Context: The Isobenzofuranone Scaffold Isobenzofuran-1(3H)-o...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmacokineticists, ADME Scientists, and Drug Discovery Researchers Document Type: Advanced Technical Guide & Validated Protocols

Mechanistic Context: The Isobenzofuranone Scaffold

Isobenzofuran-1(3H)-ones (commonly known as phthalides) represent a privileged pharmacological scaffold. Natural derivatives like 3-n-butylphthalide (NBP) and n-butylidenephthalide (BP) exhibit potent neuroprotective, anti-inflammatory, and antidepressant-like effects [1]. Meanwhile, synthetic C-3 functionalized derivatives are heavily investigated for their antiproliferative and antidiabetic activities [2].

Because many of these compounds target the central nervous system (CNS) or require systemic oral bioavailability, rigorous in vitro permeability profiling is a critical bottleneck in their lead optimization. Isobenzofuranones generally possess favorable lipophilicity (LogP 2.0–5.0) and low total polar surface area (TPSA < 80 Ų), theoretically predicting excellent membrane absorptivity [2]. However, empirical data often reveals a divergence between artificial membrane assays and cell-based models. For example, n-butylidenephthalide demonstrates adequate permeability in Caco-2 models but low permeability in Parallel Artificial Membrane Permeability Assays (PAMPA) [1]. This discrepancy suggests that while passive transcellular diffusion is the baseline, interactions with membrane lipid compositions or active transport mechanisms heavily dictate their pharmacokinetic fate.

Predictive ADME & Physicochemical Data

To contextualize the experimental workflows, we must first look at the baseline physicochemical properties that dictate the transport of these lactone-containing compounds.

CompoundSubclasscLogPTPSA (Ų)Caco-2 PermeabilityPAMPA Permeability
n-Butylidenephthalide (BP) Alkylidenephthalide~2.826.3HighLow
3-n-Butylphthalide (NBP) Alkylphthalide~2.926.3HighHigh
C-3 Functionalized Phthalides Synthetic Derivatives2.0 - 5.035.0 - 78.0Moderate to HighModerate

Experimental Workflows: Caco-2 vs. PAMPA

To accurately map the absorption profile of isobenzofuranones, a dual-assay approach is required. PAMPA isolates passive transcellular diffusion (crucial for predicting Blood-Brain Barrier penetration) [4], while the Caco-2 assay provides a holistic view of intestinal absorption, including active efflux mediated by P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) [3].

Workflow Start Isobenzofuranone Permeability Profiling PAMPA PAMPA-BBB Assay (Passive CNS Diffusion) Start->PAMPA Caco2 Caco-2 Assay (Intestinal Absorption & Efflux) Start->Caco2 P_Prep Coat Filter with Porcine Brain Lipid PAMPA->P_Prep C_Prep 21-Day Culture on Transwell Inserts Caco2->C_Prep P_Inc Incubate 5h at 37°C (Donor & Acceptor) P_Prep->P_Inc C_Inc Bi-directional Transport (A→B and B→A, 2h) C_Prep->C_Inc LCMS LC-MS/MS Quantification P_Inc->LCMS C_Inc->LCMS

Dual-assay workflow mapping passive diffusion (PAMPA) and active transport (Caco-2).

Self-Validating Protocol A: Bi-directional Caco-2 Monolayer Assay

Causality & Expert Insight: Isobenzofuranones contain a lactone ring that is susceptible to hydrolysis at highly alkaline pH. Therefore, maintaining the assay buffer strictly at pH 7.4 (or slightly acidic at pH 6.5 in the apical chamber to mimic the gut lumen) is critical to prevent ring-opening artifacts. Furthermore, due to their lipophilicity (LogP > 2.5), these compounds are prone to non-specific binding (NSB) to plastic transwell plates. To mitigate this, 1% Bovine Serum Albumin (BSA) must be added to the receiver chamber to act as a thermodynamic sink.

This protocol is designed as a self-validating system . It relies on internal mass-balance calculations and reference markers to prove assay integrity independent of the isobenzofuranone test article [3].

Step-by-Step Methodology
  • Cell Culture & Seeding: Seed Caco-2 cells (ECACC) at a density of

    
     cells/well on 24-well polycarbonate Transwell plates (0.4 µm pore size, 0.33 cm² area). Culture for 21 days to ensure tight junction formation and full expression of brush border enzymes and efflux transporters.
    
  • System Validation (Pre-Assay): Measure Transepithelial Electrical Resistance (TEER). Only proceed with wells exhibiting TEER > 300 Ω·cm².

  • Dosing Solution Preparation: Prepare a 10 µM solution of the isobenzofuranone derivative in HBSS buffer. Critical: Keep DMSO concentration ≤ 1% to prevent solvent-induced monolayer toxicity.

  • Bi-directional Incubation:

    • A-to-B (Absorptive): Add 200 µL dosing solution to the Apical chamber; add 600 µL HBSS (with 1% BSA) to the Basolateral chamber.

    • B-to-A (Secretory): Add 600 µL dosing solution to the Basolateral chamber; add 200 µL HBSS to the Apical chamber.

    • Incubate at 37°C, 5% CO₂ on an orbital shaker (100 rpm) for 120 minutes.

  • Internal Control Spiking: Run parallel wells with Propranolol (high permeability marker), Atenolol (low permeability marker), and Digoxin (P-gp substrate marker).

  • Sampling & LC-MS/MS: Extract 50 µL from both donor and receiver compartments at

    
     min. Quench with ice-cold acetonitrile containing an internal standard. Quantify using LC-MS/MS.
    

Mechanism Apical Apical Compartment (pH 6.5) Gut Lumen Equivalent Passive Passive Transcellular Diffusion Apical->Passive Isobenzofuranones (High Lipophilicity) Basolateral Basolateral Compartment (pH 7.4) Bloodstream Equivalent Efflux P-gp / BCRP Efflux Transporters Basolateral->Efflux B→A Transport Membrane Caco-2 Cell Monolayer (Tight Junctions Intact) Membrane->Basolateral Passive->Membrane Efflux->Apical Efflux Ratio > 2 (If Substrate)

Mechanistic transport pathways of isobenzofuranones across the Caco-2 monolayer.

Self-Validating Protocol B: PAMPA-BBB Assay

Causality & Expert Insight: To predict CNS availability for neuroactive isobenzofuranones, the PAMPA-BBB model utilizes a porcine brain lipid extract. Because this assay lacks active transporters, it strictly measures passive diffusion [4]. If a compound shows high Caco-2 permeability but low PAMPA permeability (as seen with n-butylidenephthalide), it strongly suggests the compound relies on active uptake transporters in the gut that are absent in the artificial brain lipid membrane [1].

Step-by-Step Methodology
  • Membrane Preparation: Coat the hydrophobic PVDF filter of a 96-well donor microplate with 4 µL of Porcine Brain Lipid (PBL) solution (20 mg/mL in dodecane).

  • Donor Loading: Add 150 µL of the isobenzofuranone test solution (10 µM in PBS, pH 7.4) to the donor wells.

  • Acceptor Loading: Add 300 µL of PBS (pH 7.4) containing 5% ethanol (to maintain sink conditions for lipophilic phthalides) to the acceptor plate.

  • Sandwich Assembly & Incubation: Carefully place the donor plate into the acceptor plate. Incubate at room temperature for 5 hours without agitation (to preserve the fragile artificial lipid layer).

  • System Validation: Ensure mass balance recovery is >80%. If recovery drops below 80%, the isobenzofuranone is likely trapped within the lipid membrane itself, requiring a calculation adjustment for membrane retention.

Data Analysis & Pharmacokinetic Interpretation

The self-validating nature of these protocols culminates in the mathematical derivation of Apparent Permeability (


) and the Efflux Ratio (ER).

Apparent Permeability (


): 


Where

is the steady-state rate of appearance in the receiver chamber,

is the initial donor concentration, and

is the surface area of the membrane.

Efflux Ratio (ER):



Interpretation Matrix for Isobenzofuranones:

  • 
     cm/s:  High passive permeability; excellent candidate for oral formulation.
    
  • ER > 2.0: The isobenzofuranone is a probable substrate for active efflux (e.g., P-gp). Action: Perform a follow-up Caco-2 assay in the presence of 100 µM Verapamil (a P-gp inhibitor). If the ER drops below 2.0, P-gp liability is confirmed.

References

  • Antidepressant-Like Effects of n-Butylidenephthalide Using In Vivo and In Silico Approaches MDPI (2026)[Link]

  • Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones MDPI (2013)[Link]

  • EP3649119B1 - Novel compounds and pharmaceutical compositions thereof for the treatment of fibrosis Google P
  • Prediction of Blood-Brain Barrier Permeation of Receptor Ligands using PAMPA technique and QSPR analysis ResearchGate[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating the Purification Challenges of Polar Isobenzofuranone Compounds

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with polar isobenzofuranone compounds. This guide is designed to provide you with in-depth, practi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with polar isobenzofuranone compounds. This guide is designed to provide you with in-depth, practical solutions to the common and complex purification challenges associated with this important class of molecules. Drawing from established principles and field-proven experience, we will explore the causality behind experimental choices to empower you with the knowledge to troubleshoot and optimize your purification workflows effectively.

Isobenzofuranones, or phthalides, are a class of lactones that form the core of many biologically active natural products and synthetic compounds.[1] When substituted with polar functional groups such as hydroxyls, carboxyls, or amines, their purification can become a significant bottleneck in the research and development pipeline. These polar moieties can lead to issues like poor solubility in common organic solvents, strong interactions with stationary phases, and difficulties in achieving baseline separation from polar impurities.[2][3][4] This guide will address these challenges head-on with a series of troubleshooting Q&As and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental challenges I should anticipate when purifying polar isobenzofuranone derivatives?

A1: The primary challenges stem from the inherent polarity of your target compounds, which can manifest in several ways during purification:

  • Poor Solubility: Highly polar isobenzofuranones may have limited solubility in standard non-polar to moderately polar organic solvents used in normal-phase chromatography.[3][5]

  • Strong Stationary Phase Interactions: In normal-phase chromatography using silica gel, the polar functional groups on your isobenzofuranone can lead to very strong adsorption, resulting in streaking on TLC plates, poor recovery, and the need for highly polar mobile phases.[4][6]

  • Poor Retention in Reversed-Phase: Conversely, in reversed-phase chromatography (RPC), highly polar isobenzofuranones may have minimal interaction with the non-polar stationary phase (like C18) and elute in the solvent front with other polar impurities.[2][7][8]

  • Co-elution with Polar Impurities: Syntheses of polar isobenzofuranones often result in equally polar byproducts or residual starting materials, making chromatographic separation difficult.[9]

  • Crystallization Difficulties: The presence of impurities and the high polarity of the target compound can inhibit or prevent successful crystallization, often leading to the product "oiling out."[6]

Q2: Which chromatographic technique is generally the most effective for purifying polar isobenzofuranones?

A2: For highly polar isobenzofuranones, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most successful approach.[8][10][11] HILIC utilizes a polar stationary phase (like silica, diol, or amine-bonded silica) and a mobile phase with a high concentration of a water-miscible organic solvent, such as acetonitrile, and a small amount of an aqueous solvent.[7][8][10] This creates a water-rich layer on the surface of the stationary phase, allowing for the partitioning of polar analytes and achieving good retention and separation.[10][11]

Q3: Can I still use normal-phase or reversed-phase chromatography?

A3: Yes, with modifications.

  • Normal-Phase Chromatography (NPC): This is suitable for moderately polar isobenzofuranones. You will likely need to employ more polar solvent systems, such as methanol in dichloromethane or ethyl acetate.[2][12] For very polar compounds that streak or show irreversible adsorption, consider using a less acidic, neutral, or deactivated silica gel.[6]

  • Reversed-Phase Chromatography (RPC): To improve the retention of polar isobenzofuranones in RPC, you can use highly aqueous mobile phases or specialized columns with polar-embedded or polar-endcapped stationary phases.[4] For ionizable isobenzofuranones, adjusting the mobile phase pH to suppress ionization can increase retention.[4]

Troubleshooting Guides

This section addresses specific issues you may encounter during your purification workflow.

Chromatography Troubleshooting

Issue 1: My polar isobenzofuranone streaks on the silica TLC plate and doesn't move from the baseline.

  • Potential Cause: The compound is too polar for the current mobile phase and is strongly, and possibly irreversibly, adsorbing to the acidic silica gel.[6]

  • Solutions:

    • Increase Mobile Phase Polarity: Gradually increase the percentage of a highly polar solvent like methanol in your mobile phase. A common solvent system for polar compounds is dichloromethane/methanol.[12]

    • Use a Modifier: Add a small amount of acetic acid or triethylamine to the mobile phase. Acetic acid can help protonate basic impurities and reduce tailing, while triethylamine can deactivate acidic sites on the silica gel that may be strongly binding your compound.[6]

    • Change Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a bonded phase like diol for your column chromatography.[6]

Issue 2: My compound co-elutes with a persistent impurity during column chromatography.

  • Potential Cause: The impurity has a very similar polarity to your target isobenzofuranone.

  • Solutions:

    • Optimize the Solvent System: Run a detailed TLC analysis with a variety of solvent systems to maximize the separation (ΔRf) between your product and the impurity.[6]

    • Employ Gradient Elution: Use a shallow gradient during column chromatography, slowly increasing the polarity of the mobile phase. This can often resolve closely eluting compounds.[2][9]

    • Switch Chromatographic Mode: If you are using normal-phase, try reversed-phase or HILIC. The different separation mechanism may resolve the co-eluting species.

Issue 3: I have low or no recovery of my polar isobenzofuranone after flash chromatography.

  • Potential Cause 1: Irreversible Adsorption: Your compound may be too polar and is permanently sticking to the silica gel.[6]

  • Solution: Before committing your entire batch, perform a small-scale test with a very polar mobile phase (e.g., 10-20% methanol in dichloromethane) to see if you can elute the compound.[12] If not, HILIC or reversed-phase are better options.

  • Potential Cause 2: Compound Degradation: The acidic nature of standard silica gel can sometimes cause degradation of sensitive isobenzofuranone derivatives.[6]

  • Solution: Use neutral or deactivated silica gel for your purification.[6] Additionally, perform a quick stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting to see if any new spots appear.

Recrystallization Troubleshooting

Issue 4: My polar isobenzofuranone "oils out" instead of crystallizing.

  • Potential Cause 1: Inappropriate Solvent: The chosen solvent may be too effective at dissolving your compound, even at low temperatures, or the compound is simply too soluble.[6]

  • Solution: A good crystallization solvent should dissolve your compound when hot but have poor solubility when cold.[13][14] Experiment with different single or mixed solvent systems. For polar compounds, solvents like water, ethanol, or isopropanol, or mixtures with ethyl acetate can be effective.[13]

  • Potential Cause 2: Presence of Impurities: Impurities can disrupt the crystal lattice formation.[6]

  • Solution: Attempt to further purify your compound using another technique, like a quick filtration through a small plug of silica, before attempting recrystallization again.

  • Potential Cause 3: Supersaturation Not Achieved: The solution may not be concentrated enough.

  • Solution: Carefully evaporate some of the solvent to increase the concentration before cooling.[6]

Experimental Protocols

Protocol 1: General Flash Chromatography for Moderately Polar Isobenzofuranones
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound. Good starting points for polar compounds include ethyl acetate/hexane or dichloromethane/methanol mixtures.[12]

  • Column Packing and Equilibration: Pack a column with silica gel and equilibrate it with your chosen low-polarity mobile phase (3-5 column volumes).[2]

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder and load this onto the top of your column. This "dry loading" technique often improves resolution.[2][9]

  • Elution: Begin elution with the initial mobile phase, collecting fractions. If using a gradient, gradually increase the percentage of the more polar solvent. Monitor the fractions by TLC.[9]

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure, keeping the temperature low (<30-40°C) to prevent product degradation.[9]

Data Presentation: Comparison of Chromatographic Techniques
TechniqueStationary PhaseMobile PhaseBest Suited ForKey Advantages
Normal-Phase (NPC) Polar (e.g., Silica Gel)Non-polar organic solventsModerately polar isobenzofuranonesWell-established, cost-effective
Reversed-Phase (RPC) Non-polar (e.g., C18)Polar (e.g., Water/Acetonitrile)Moderately polar, water-soluble isobenzofuranonesGood for removing non-polar impurities
HILIC Polar (e.g., Silica, Diol, Amine)High organic with some aqueousHighly polar, water-soluble isobenzofuranonesExcellent retention of very polar compounds, MS-compatible mobile phases[7][10]

Visualization of Workflows

Decision Tree for Purification Strategy

Purification_Strategy start Crude Polar Isobenzofuranone solubility_test Solubility Test in EtOAc/Hexane? start->solubility_test is_soluble Soluble solubility_test->is_soluble Yes not_soluble Insoluble/Poorly Soluble solubility_test->not_soluble No npc Normal-Phase Chromatography is_soluble->npc check_retention Good Retention in RPC (C18)? not_soluble->check_retention recrystallization Final Polish by Recrystallization npc->recrystallization good_retention Yes check_retention->good_retention poor_retention No check_retention->poor_retention rpc Reversed-Phase Chromatography good_retention->rpc hilic HILIC poor_retention->hilic rpc->recrystallization hilic->recrystallization

Caption: Decision-making workflow for selecting a purification strategy.

Troubleshooting Chromatographic Issues

Chromatography_Troubleshooting start Problem Encountered streaking Streaking/No Movement (NPC) start->streaking coelution Co-elution of Impurities start->coelution low_recovery Low/No Recovery start->low_recovery increase_polarity Increase Mobile Phase Polarity streaking->increase_polarity add_modifier Add Modifier (Acid/Base) streaking->add_modifier optimize_solvent Optimize Solvent System (TLC) coelution->optimize_solvent shallow_gradient Use Shallow Gradient coelution->shallow_gradient change_mode Change Chromatography Mode coelution->change_mode check_adsorption Check for Irreversible Adsorption low_recovery->check_adsorption check_degradation Check for Degradation on Silica low_recovery->check_degradation

Sources

Optimization

preventing degradation of 5-(4-Boc-1-piperazinyl)isobenzofuran-1(3H)-one in solution

A Guide to Preventing Degradation in Solution for Researchers and Drug Development Professionals Introduction 5-(4-Boc-1-piperazinyl)isobenzofuran-1(3H)-one is a bifunctional molecule of significant interest in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Degradation in Solution for Researchers and Drug Development Professionals

Introduction

5-(4-Boc-1-piperazinyl)isobenzofuran-1(3H)-one is a bifunctional molecule of significant interest in medicinal chemistry and drug discovery. Its structure combines a piperazine moiety, a common pharmacophore, with an isobenzofuranone (also known as a phthalide) core. This unique architecture, however, presents specific stability challenges in solution. The molecule possesses two primary labile sites susceptible to degradation: the acid-sensitive tert-butoxycarbonyl (Boc) protecting group and the hydrolysis-prone lactone (cyclic ester) ring of the isobenzofuranone system.

This technical support guide provides in-depth, practical advice in a question-and-answer format to help researchers anticipate, troubleshoot, and prevent the degradation of this compound during experimental workflows. Our goal is to ensure the integrity of your starting materials and the reliability of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary chemical liabilities of 5-(4-Boc-1-piperazinyl)isobenzofuran-1(3H)-one in solution?

A1: The molecule has two main points of instability, each sensitive to different conditions. Understanding these is the first step in preventing degradation.

  • Acid-Catalyzed Boc Deprotection: The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group specifically chosen for its stability in basic and nucleophilic conditions but its facile cleavage under acidic conditions.[1][2][3] The mechanism involves protonation of the carbamate, leading to the loss of a stable tert-butyl cation and subsequent release of CO₂, yielding the free piperazine amine.[4][5]

  • Hydrolysis of the Isobenzofuranone (Lactone) Ring: The isobenzofuranone core contains a γ-lactone, which is a cyclic ester. Esters are susceptible to hydrolysis, a reaction that cleaves the ester bond. This process is significantly accelerated under both basic (saponification) and, to a lesser extent, strongly acidic conditions, resulting in a ring-opening to form the corresponding carboxylic acid.[6][7][8][9] In neutral aqueous solutions, this hydrolysis still occurs but at a much slower rate.[8]

Below is a diagram illustrating these two primary degradation pathways.

cluster_main Degradation Pathways Parent 5-(4-Boc-1-piperazinyl)isobenzofuran-1(3H)-one Degradant_Acid Piperazinyl Isobenzofuranone (Boc Cleavage Product) Parent->Degradant_Acid  Acidic Conditions (e.g., TFA, HCl) pH < 5 Degradant_Base Ring-Opened Carboxylate (Lactone Hydrolysis Product) Parent->Degradant_Base  Basic/Hydrolytic Conditions (e.g., NaOH, H₂O) pH > 8

Caption: Primary degradation pathways for the target molecule.

Q2: I'm observing degradation of my compound in solution. What is the most likely cause?

A2: The most common cause of degradation is improper solvent selection or unmanaged pH. Refer to the troubleshooting table below to diagnose the issue based on your experimental conditions.

Observed Issue Potential Cause Explanation & Recommended Action
Appearance of a more polar peak on HPLC, confirmed by LC-MS as loss of Boc group (mass decrease of 100.12 Da). Acidic Conditions The solution pH is likely below 5. This can be caused by acidic buffers, reagents (e.g., TFA salts), or impurities in the solvent. Action: Immediately buffer your solution to a pH between 6.5 and 7.5. For non-aqueous solutions, use a non-acidic solvent and ensure all glassware is free of acid residue.
Appearance of a new peak, confirmed by LC-MS as addition of H₂O (mass increase of 18.02 Da). Hydrolytic Conditions (especially basic) The lactone ring has opened. This is rapidly accelerated by basic pH (>8) but can also occur in neutral aqueous solutions over time.[7][8] Action: Avoid basic buffers. If an aqueous solution is necessary, prepare it fresh at a neutral pH and use it immediately. For storage, use anhydrous aprotic solvents.
General sample degradation with multiple new peaks. High Temperature or Oxidative Stress Elevated temperatures accelerate both acid- and base-catalyzed degradation.[10][11] Additionally, piperazine moieties can be susceptible to oxidation, especially in the presence of metal ions or peroxides in solvents like THF or Dioxane.[10] Action: Store solutions at low temperatures (see Q3). Use freshly distilled or inhibitor-free solvents. Consider degassing solutions or working under an inert atmosphere (N₂ or Ar).
Sample degradation upon exposure to lab lighting. Photolytic Stress Aromatic and heterocyclic systems can be sensitive to UV and visible light, leading to complex degradation pathways. Action: Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[12]
Q3: What are the best practices for preparing and storing solutions of this compound to ensure maximum stability?

A3: Proper preparation and storage are critical. The key is to minimize exposure to water, acidic/basic conditions, and energy (heat/light).

Protocol 1: Recommended Solution Preparation and Storage

For Stock Solutions (High Concentration):

  • Solvent Selection: Use a high-quality, anhydrous aprotic solvent. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices. Avoid alcohols or water.

  • Preparation:

    • Allow the solid compound and the anhydrous solvent to come to room temperature in a desiccator to prevent water condensation.

    • Weigh the solid compound in a clean, dry vial.

    • Add the solvent to the desired concentration. If necessary, gently vortex to dissolve. Sonication can be used sparingly but avoid excessive heating.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store vials tightly sealed at –20°C or, for long-term storage, at –80°C.

    • Protect from light by using amber vials.

For Working Solutions (Aqueous Buffers):

  • Buffer Selection: Use a buffer with a pH between 6.5 and 7.5. Phosphate-buffered saline (PBS) or HEPES are suitable choices. Avoid acetate buffers (acidic) or carbonate/borate buffers (basic).

  • Preparation:

    • Prepare the aqueous buffer and ensure its pH is correctly adjusted.

    • Just before use, dilute the high-concentration DMSO/DMF stock solution into the aqueous buffer.

    • Ensure the final concentration of the organic solvent is low (typically <1%) to avoid impacting the biological assay.

  • Handling:

    • Prepare Fresh: Aqueous working solutions should be prepared fresh for each experiment and used immediately. Do not store aqueous solutions.[13]

Storage Parameter Recommendation for Solid Recommendation for Stock Solution (in Anhydrous DMSO/DMF)
Temperature Store at 2-8°C or -20°C[14][15]–20°C (short-term) or –80°C (long-term)
Atmosphere Store under an inert atmosphere (N₂ or Ar) if possible.Store under an inert atmosphere.
Light Protect from light.[15]Use amber vials.
Container Tightly sealed glass vial.Tightly sealed glass or polypropylene vials.
Q4: How can I set up an analytical method to monitor the stability of my compound and detect its potential degradants?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach. This method must be able to resolve the parent compound from its key degradation products.

Protocol 2: Developing a Stability-Indicating HPLC-UV Method

  • Column: Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size). These columns are robust and provide good separation for moderately polar compounds.

  • Mobile Phase:

    • Aqueous (A): 0.1% Formic Acid in Water. Rationale: Although acidic, this low concentration is often necessary to achieve good peak shape for amine-containing compounds by protonating them. The short residence time on the column minimizes degradation.

    • Organic (B): Acetonitrile or Methanol. Rationale: These are standard organic modifiers for reversed-phase chromatography.

  • Elution: Use a gradient elution to ensure separation of the parent from potential degradants with different polarities.

    • Example Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

  • Detection: Use a UV detector. Scan a range of wavelengths (e.g., 210-400 nm) to find the optimal wavelength for the parent compound. The isobenzofuranone chromophore should have a strong absorbance around 230-280 nm.

  • Validation: To confirm your method is "stability-indicating," you must analyze samples from a forced degradation study (see Q5). The method is validated if you can demonstrate baseline separation between the parent peak and the peaks of the degradants generated under various stress conditions.[16]

  • Identification: Couple the HPLC to a mass spectrometer (LC-MS) to confirm the identity of the peaks. The Boc-cleaved product will have a mass loss of 100.12 Da, and the hydrolyzed product will have a mass gain of 18.02 Da.[16]

Q5: How do I conduct a forced degradation study to proactively identify potential stability issues?

A5: A forced (or stress) degradation study is a systematic way to explore the compound's vulnerabilities.[17] It involves exposing the compound to harsh conditions to accelerate degradation and is essential for developing a robust analytical method.[16][17]

Sources

Troubleshooting

Technical Support Center: Optimizing Cross-Coupling Reactions with 5-Haloisobenzofuranones

Here is the technical support center for optimizing reaction conditions for coupling with 5-haloisobenzofuranones. Welcome to the technical support center for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center for optimizing reaction conditions for coupling with 5-haloisobenzofuranones.

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions with 5-haloisobenzofuranone substrates. Our goal is to move beyond simple protocols and provide a framework for rational problem-solving based on mechanistic principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions to consider before setting up your experiments.

Q1: What are the most common and effective cross-coupling reactions for functionalizing 5-haloisobenzofuranones?

A1: The 5-haloisobenzofuranone scaffold is versatile and amenable to several powerful palladium-catalyzed cross-coupling reactions. The choice of reaction depends on the desired carbon-carbon or carbon-heteroatom bond. The most frequently employed methods include:

  • Suzuki-Miyaura Coupling: For forming C(sp²)–C(sp²) bonds with aryl or vinyl boronic acids/esters. This is often the first choice due to the commercial availability of a wide range of boronic acids and the reaction's tolerance for many functional groups.[1][2]

  • Sonogashira Coupling: For forming C(sp²)–C(sp) bonds with terminal alkynes. This reaction is highly valuable for introducing an alkyne handle for further modifications, such as click chemistry.[3][4]

  • Buchwald-Hartwig Amination: For forming C(sp²)–N bonds with primary or secondary amines, amides, or other nitrogen nucleophiles.[5][6]

  • Heck Coupling: For forming C(sp²)–C(sp²) bonds by coupling with alkenes.[7][8]

Q2: How does the choice of halogen (I, Br, Cl) on the isobenzofuranone affect reactivity and reaction setup?

A2: The choice of halogen is a critical determinant of reactivity due to the differing strengths of the carbon-halogen bond. This directly impacts the rate-limiting oxidative addition step in the catalytic cycle.[1][8] The general order of reactivity is:

I > Br > OTf >> Cl [9]

  • 5-Iodoisobenzofuranone: This is the most reactive substrate. It will undergo oxidative addition to the Pd(0) catalyst under the mildest conditions, often with simpler phosphine ligands like PPh₃ or even under ligand-free conditions in some cases.[9][10] However, these substrates are typically more expensive.

  • 5-Bromoisobenzofuranone: This is often the best balance between reactivity and cost. It is a very common starting material and couples reliably with a wide range of partners using standard catalyst systems, often requiring more electron-rich and bulky ligands than the iodo-analogue.[11][12]

  • 5-Chloroisobenzofuranone: This is the least reactive but most cost-effective starting material. The strength of the C-Cl bond makes oxidative addition challenging.[8] Successful coupling almost always requires the use of highly active, specialized catalyst systems featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs).[5][8][13]

Q3: When starting a new coupling reaction with a 5-haloisobenzofuranone, what are the most critical parameters to screen first?

A3: A systematic approach is key to efficient optimization. For a new transformation, we recommend a focused screen on the following core components:

  • Ligand: The ligand is paramount as it dictates the stability and reactivity of the palladium center.[7][14] Start with a small set of reliable ligands based on your substrate's reactivity (see Q2). For a 5-bromoisobenzofuranone, a screen including SPhos, XPhos, and P(t-Bu)₃ is a robust starting point.[11][15]

  • Base: The base's strength and solubility are crucial.[16] For Suzuki couplings, common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[13] For Buchwald-Hartwig aminations, a stronger base like NaOtBu or LHMDS is often required.[5][16]

  • Solvent: The solvent affects solubility and can influence the catalyst's speciation and reactivity.[17][18] Common choices include toluene, dioxane, THF, and DMF. For Suzuki reactions, an aqueous mixture (e.g., toluene/water) is often beneficial.[12][19]

Temperature is also a critical variable, but it is often best to start at a moderate temperature (e.g., 80-100 °C) while screening the core components before optimizing for lower temperatures.[9][16]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem: Low or No Product Formation

Q: My reaction shows very low conversion of the 5-haloisobenzofuranone starting material, even after extended reaction times. What are the likely causes and how can I fix it?

A: Low or no conversion is the most common issue and usually points to a problem with the catalytic cycle. A systematic check of the following is necessary.

  • Inactive Catalyst: The active Pd(0) species is the engine of the reaction. Its failure is a primary suspect.

    • Cause: The Pd(0) catalyst is highly sensitive to oxygen. Insufficient degassing of solvents and reagents can lead to oxidation to inactive Pd(II) species.[15]

    • Solution: Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw (3-4 cycles) or by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes. Assemble the reaction under a positive pressure of inert gas.

    • Cause: The catalyst system (precatalyst and ligand) may not be active enough for the specific substrate, especially for 5-chloroisobenzofuranones.

    • Solution: Switch to a more active ligand. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are designed to accelerate the oxidative addition and reductive elimination steps.[13][20] Consider using a pre-formed palladium(II) precatalyst (e.g., G3 or G4 palladacycles) which rapidly generates the active Pd(0) species under basic conditions.[16]

  • Suboptimal Reagent Choice: The base and solvent play a crucial role in nearly every step of the cycle.

    • Cause: The chosen base may be too weak or poorly soluble in the reaction medium. For Suzuki couplings, the base is required for the transmetalation step.[1] For C-N couplings, it deprotonates the amine.[5]

    • Solution: For Suzuki reactions, switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[12][13] For Buchwald-Hartwig aminations, ensure a sufficiently strong, non-nucleophilic base like NaOtBu is used.[16] The choice of solvent can dramatically impact base solubility.[11]

    • Cause: Poor quality of reagents, especially the organometallic partner (e.g., boronic acid).

    • Solution: Boronic acids can dehydrate to form unreactive boroxines upon storage. Check the purity of your reagents. If in doubt, use a fresh bottle or a more stable derivative like a pinacol ester (MIDA boronates are also an excellent option for slow-release). Protodeboronation can also be an issue, where the boronic acid is cleaved by residual water or acid before it can transmetalate.[15]

Problem: Significant Side Product Formation

Q: My desired product is forming, but I see significant amounts of hydrodehalogenation (replacement of the halogen with -H) of my 5-haloisobenzofuranone. How can I suppress this?

A: Hydrodehalogenation is a common side reaction, particularly with electron-rich aryl halides or highly active catalyst systems.[21]

  • Cause: The primary cause is often the presence of a proton source, most commonly water, which can intercept a palladium-hydride intermediate.[7] Certain bases or additives can also promote this pathway.

  • Solution 1 - Rigorous Anhydrous Conditions: While some water is often beneficial in Suzuki couplings, excess water can be detrimental. Ensure your solvent is anhydrous (unless specified otherwise) and that the base is not excessively hygroscopic or is dried before use.

  • Solution 2 - Lower the Temperature: This side reaction can be accelerated at higher temperatures.[7] Try running the reaction at a lower temperature (e.g., decrease from 110 °C to 80 °C), even if it requires a longer reaction time.

  • Solution 3 - Re-evaluate the Base/Ligand: Some bases are more prone to promoting this pathway. If using a very strong base like an alkoxide, consider switching to a carbonate or phosphate base.

Q: I am observing a lot of homocoupling of my boronic acid (to form a biaryl byproduct). What causes this and how can it be minimized?

A: Homocoupling, often called the Glaser-Hay coupling in the context of alkynes, is another common side reaction, especially in Suzuki and Sonogashira reactions.[21]

  • Cause: The most frequent culprit is the presence of oxygen.[21] Oxygen can promote the oxidative homocoupling of the organometallic reagent.

  • Solution 1 - Improve Degassing: This is the most effective solution. Revisit your inert atmosphere technique (see above) to ensure the reaction is truly anaerobic.

  • Solution 2 - Adjust Stoichiometry: Using a slight excess of the 5-haloisobenzofuranone (e.g., 1.1 to 1.2 equivalents) relative to the boronic acid can help ensure the cross-coupling pathway is favored over homocoupling.

  • Solution 3 - Lower Temperature: Like hydrodehalogenation, homocoupling rates can increase with temperature.[21] Reducing the reaction temperature can often suppress this side product.

Problem: Catalyst Decomposition

Q: My reaction mixture turns dark brown or black shortly after heating, and the reaction stalls. What is happening?

A: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black, which is aggregated, inactive, metallic palladium.[15]

  • Cause 1 - Insufficient Ligand: The ligand's job is to stabilize the palladium atom. If the ligand-to-palladium ratio is too low, or if the ligand itself decomposes, the palladium atoms can aggregate.[15]

  • Solution: Increase the ligand-to-palladium ratio. A ratio of 1:1 to 1.2:1 is common for pre-formed palladacycles, but when generating the catalyst in situ from a source like Pd(OAc)₂ or Pd₂(dba)₃, a ligand:Pd ratio of 2:1 to 4:1 is often necessary.

  • Cause 2 - High Temperature: Excessively high temperatures can accelerate the rate of catalyst decomposition, especially with less thermally stable ligands.[15]

  • Solution: Reduce the reaction temperature. If the reaction is too slow at lower temperatures, you may need a more active (and often more stable) catalyst system.

  • Cause 3 - Incompatible Substrates: Certain functional groups on your substrates can act as poisons to the catalyst. While less common, it's a possibility to consider if all other troubleshooting fails.

Section 3: Protocols and Optimization Data

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of a 5-bromoisobenzofuranone with an arylboronic acid.

Materials:

  • 5-Bromoisobenzofuran-1(3H)-one

  • Arylboronic Acid (1.2 equivalents)

  • Palladium Precatalyst (e.g., SPhos Pd G3, 2 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 equivalents)

  • Toluene and Water (e.g., 10:1 ratio, 0.1 M concentration)

Procedure:

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-bromoisobenzofuran-1(3H)-one, the arylboronic acid, the palladium precatalyst, and K₃PO₄.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (e.g., Argon). Repeat this cycle 3-5 times.

  • Solvent Addition: Degas the toluene and water separately by sparging with Argon for 30 minutes. Add the degassed toluene and water to the reaction vial via syringe.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block at 100 °C. Stir vigorously for the specified time (monitor by TLC or LCMS, typically 4-24 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Table 1: Recommended Starting Conditions for Various Couplings

This table provides experimentally validated starting points for optimizing your reaction. The specific conditions may require further refinement for your particular substrate.

Coupling TypeHalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Reference(s)
Suzuki-Miyaura BromoPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O100[13][19]
ChloroXPhos Pd G3 (2)-K₃PO₄ (2.0)Dioxane/H₂O110[8][13]
Sonogashira BromoPdCl₂(PPh₃)₂ (2)-Et₃N (2.0)THF / DMF60-80[3][4]
CuI (1-5)
Buchwald-Hartwig BromoPd₂(dba)₃ (1-2)Xantphos (2-4)Cs₂CO₃ (1.5)Dioxane100-110[5][22]
ChloroBrettPhos Pd G3 (2)-NaOtBu (1.5)Toluene100[5]

Section 4: Visual Guides & Workflows

Diagram 1: Generalized Catalytic Cycle

Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex  Oxidative  Addition (Ar-X) TM_Complex L-Pd(II)(Ar)(R) Transmetalation Complex OA_Complex->TM_Complex  Transmetalation (R-M + Base) TM_Complex->Pd0  Reductive  Elimination Product Ar-R Coupled Product TM_Complex->Product caption Generalized Pd-catalyzed cross-coupling cycle.

Caption: Generalized Pd-catalyzed cross-coupling cycle.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Start: Low or No Yield Observed Check_Inert Step 1: Verify Inert Atmosphere & Reagent Purity Start->Check_Inert Screen_Ligand Step 2: Screen More Active Ligands (e.g., SPhos, XPhos) Check_Inert->Screen_Ligand Conditions OK Screen_Base Step 3: Screen Different Bases (K₃PO₄, Cs₂CO₃, NaOtBu) Screen_Ligand->Screen_Base Screen_Solvent Step 4: Screen Solvents (Toluene, Dioxane, THF) Screen_Base->Screen_Solvent Increase_Temp Step 5: Increase Temperature (e.g., 100°C -> 120°C) Screen_Solvent->Increase_Temp Success Success: Improved Yield Increase_Temp->Success caption Decision tree for troubleshooting low reaction yield.

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Institut Kimia Malaysia. (2023). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction. IKM. Retrieved from [Link]

  • Fu, G. C. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Retrieved from [Link]

  • Fu, G. C. (n.d.). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. PMC. Retrieved from [Link]

  • Reisman, S. E., & Watson, D. A. (n.d.). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 05). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ACS Publications. (2017, November 07). Cobalt-Catalyzed Cross-Coupling Reactions of Arylboronic Esters and Aryl Halides. ACS.org. Retrieved from [Link]

  • PMC. (n.d.). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. Retrieved from [Link]

  • HETEROCYCLES. (2019, October 09). LIGAND ASSESSMENT FOR THE SUZUKI-MIYAURA CROSS COUPLING REACTION OF ARYL AND HETEROARYL BROMIDES WITH n-BUTYLBORONIC ACID. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-halo-2 (5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2 (5 H). Retrieved from [Link]

  • RSC Publishing. (2019, September 02). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Fiveable. (2025, August 15). Palladium-catalyzed cross-coupling reactions. Retrieved from [Link]

  • (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • ResearchGate. (2025, August 07). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • MDPI. (2023, January 29). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]

  • ResearchGate. (2025, August 09). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. Retrieved from [Link]

  • ResearchGate. (2025, August 10). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Retrieved from [Link]

  • Shroder, M. (n.d.). The Sonogashira Coupling. Retrieved from [Link]

  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS.org. Retrieved from [Link]

  • Reddit. (2024, June 14). Troubleshooting a difficult Heck reaction : r/Chempros. Retrieved from [Link]

  • ResearchGate. (2018, October 02). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]

  • PMC. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]

  • ACS Publications. (2018, November 16). Synthesis of 5-Aryl-3(2 H)-furanones Using Intramolecular Cyclization of Sulfonium Salts. ACS.org. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • MDPI. (2025, July 21). Optimization of a Greener Suzuki Cross-Coupling Reaction on Unprotected Indoles. Retrieved from [Link]

  • ResearchGate. (2025, August 07). Synthesis of functionalized lactones: catalytic cross-coupling of 1,2-diols and allylic alcohols. Retrieved from [Link]

  • Beilstein Journals. (2025, January 15). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ACS Publications. (2018, July 16). The Palladium-Catalyzed Ullmann Cross-Coupling Reaction: A Modern Variant on a Time-Honored Process. ACS.org. Retrieved from [Link]

  • ProQuest. (2008, December 05). STUDIES IN THE OPTIMIZATION OF THE SUZUKI-MIYAURA REACTION. Retrieved from [Link]

  • Knowledge Commons. (2023, September 22). I. TRANSITION METAL LIGANDS FOR SUZUKI-MIYAURA CROSS-COUPLING REACTIONS AND THE COORDINATION OF RADIONUCLIDES II. STUDIES TOWARD. Retrieved from [Link]

  • MDPI. (2018, September 25). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Retrieved from [Link]

  • Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Large-Scale Sonogashira Coupling for the Synthesis of an mGluR5 Negative Allosteric Modulator. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • (n.d.). SYNTHESIS OF BENZO[b]FURAN DERIVATIVES BY TRANSITION METAL-CATALYZED HETEROCICLYZATIONS OF 2-ETHYNYLPHENOLS. Retrieved from [Link]

  • YouTube. (2025, October 23). Heck Cross-Coupling/Selectivity/GATE 2016| Problem Solved|ChemOrgChem. Retrieved from [Link]

  • MDPI. (2017, September 11). Heck Reaction—State of the Art. Retrieved from [Link]

  • ChemRxiv. (n.d.). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclo. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Analysis of Piperazine-Containing Compounds

Current Status: Operational Ticket Topic: Resolving Peak Tailing & Retention Issues for Piperazine Moieties Assigned Specialist: Senior Application Scientist, Separations Group Introduction: The "Piperazine Trap" You are...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Topic: Resolving Peak Tailing & Retention Issues for Piperazine Moieties Assigned Specialist: Senior Application Scientist, Separations Group

Introduction: The "Piperazine Trap"

You are likely here because your piperazine-containing analyte is eluting as a broad, tailing peak (asymmetry factor > 1.5), or it is eluting in the void volume.

The Root Cause: Piperazine is a cyclic diamine with two crucial pKa values: ~5.3 and ~9.7 [1].[1]

  • At pH 7.0: The molecule is predominantly positively charged (protonated).

  • The Conflict: Standard silica-based C18 columns possess residual silanol groups (Si-OH).[2] Above pH 4, these silanols deprotonate to form negative charges (Si-O⁻).

  • The Result: Your positively charged piperazine binds electrostatically to the negatively charged column surface (Ion-Exchange mechanism) rather than partitioning into the C18 ligand (Hydrophobic interaction). This "drag" causes the tailing.

Module 1: The Mechanistic Visualization

To solve the problem, you must visualize the microscopic interaction occurring inside your column.

PiperazineInteraction cluster_column Stationary Phase Surface (Standard Silica) cluster_analyte Analyte (pH 3-8) Silanol Ionized Silanol (Si-O⁻) C18 C18 Ligand (Hydrophobic) Pip Piperazine (NH₂⁺) Pip->Silanol STRONG IONIC ATTRACTION (Causes Tailing) Pip->C18 Weak Hydrophobic Interaction (Desired Retention) caption Fig 1. The 'Dual-Mode' retention mechanism causing tailing. The ionic attraction overrides the hydrophobic partition.

Figure 1: The electrostatic interference mechanism.

Module 2: Method Development Strategies

Do not rely on trial and error. Select your protocol based on your detection method (UV vs. MS) and column inventory.

Strategy A: The "High pH" Protocol (Recommended)

Best for: LC-MS, LC-UV, and maximizing retention.

The Logic: By raising the mobile phase pH to 10.5–11.0 (above the pKa of 9.7), you force the piperazine into its neutral (uncharged) state.

  • Neutral Piperazine: No interaction with silanols.

  • High Hydrophobicity: The neutral molecule partitions strongly into the C18 phase, increasing retention and sharpening the peak.

⚠️ Critical Warning: Standard silica dissolves at pH > 8.0. You MUST use a hybrid-particle column (e.g., Waters XBridge/BEH) or a chemically modified high-pH stable column (e.g., Agilent Poroshell HPH, Phenomenex Gemini) [2].

ParameterSpecification
Column Hybrid Silica (BEH) or High-pH Stable C18
Mobile Phase A 10mM Ammonium Bicarbonate (adjusted to pH 10.5 with NH₄OH)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B (Standard screening)
Temperature 30°C - 40°C
Strategy B: The "Chaotropic / Ion-Pair" Protocol

Best for: Legacy methods, Standard Silica columns, UV-only detection.

The Logic: If you cannot use high pH, you must mask the interaction.

  • Triethylamine (TEA): A "sacrificial base" that binds to silanols more aggressively than your analyte, effectively "capping" the active sites [3].[3]

  • Trifluoroacetic Acid (TFA): Forms an ion-pair with the piperazine, neutralizing its charge and increasing hydrophobicity.

⚠️ Critical Warning: TFA causes severe signal suppression in Mass Spectrometry. TEA is difficult to flush from systems and can cause background noise in MS.

AdditiveRoleConcentrationMS Compatible?
Triethylamine (TEA) Silanol Blocker0.1% - 0.5%NO (Suppression/Contamination)
Trifluoroacetic Acid (TFA) Ion-Pairing Agent0.05% - 0.1%Poor (Signal Suppression)
Formic Acid (FA) pH Modifier0.1%Yes (But often insufficient for piperazines)
Difluoroacetic Acid (DFA) Hybrid0.1%Yes (Better shape than FA, less suppression than TFA)

Module 3: Troubleshooting Decision Tree

Use this workflow to diagnose persistent issues.

TroubleshootingTree Start START: Peak Tailing > 1.5 CheckpH Is Mobile Phase pH > 10? Start->CheckpH CheckCol Is Column High-pH Stable? CheckpH->CheckCol Yes CheckAdd Using TFA or TEA? CheckpH->CheckAdd No (Low pH) Action2 Replace Column (Silica Dissolution Likely) CheckCol->Action2 No (Std Silica) Action4 Check Sample Solvent (Must match Mobile Phase A) CheckCol->Action4 Yes (Hybrid/Mod) Action3 Add 0.1% TEA (UV Only) or Switch to DFA (MS) CheckAdd->Action3 No (Formic Acid only) CheckAdd->Action4 Yes Action1 Switch to High pH Method (Protocol A) caption Fig 2. Diagnostic workflow for piperazine tailing.

Module 4: Frequently Asked Questions (FAQ)

Q1: I am using 0.1% Formic Acid (pH ~2.7) but still see tailing. Why? A: While pH 2.7 suppresses most silanol ionization, "Type A" (older, acidic) silica columns still have active sites. Furthermore, piperazine is fully protonated (2+) at this pH, making it highly hydrophilic. It may be eluting too quickly (near the void) where peak shape is naturally poorer.

  • Fix: Switch to a "Type B" High-Purity Silica column (e.g., Zorbax Eclipse Plus, Luna Omega) or add an ion-pairing agent like TFA (if UV detection) or DFA (if MS detection) [4].

Q2: Can I use the High pH method on my standard C18 column? A: Absolutely not. Standard silica dissolves rapidly above pH 8.0. You will strip the stationary phase, resulting in a sudden loss of retention and a white precipitate in your waste line. You must use columns explicitly labeled "Hybrid," "HPH," "EVO," or "XTerra/XBridge."

Q3: My peak is split (doublet). Is this a separation issue? A: Before assuming it's an impurity, check your sample diluent . If you dissolve a piperazine compound in 100% Acetonitrile (strong solvent) and inject it into a high-aqueous mobile phase, the mismatch causes the analyte to precipitate or travel faster than the buffer, causing peak splitting.

  • Fix: Dissolve the sample in the starting mobile phase (e.g., 95% Water / 5% ACN).

Q4: Why not just use Phosphate Buffer? A: Phosphate is excellent for UV methods at pH 7, but it is non-volatile . It will clog the capillary of an LC-MS system, leading to expensive downtime. For LC-MS, stick to Ammonium Bicarbonate (High pH) or Ammonium Formate (Low pH).

References

  • University of Regina. (2024). pKa Values of Some Piperazines at Different Temperatures.

  • Agilent Technologies. (2016). Low and High pH Stability of Agilent Poroshell HPH C18.

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do?

  • Waters Corporation. (2017). Difluoroacetic Acid as a Mobile Phase Modifier for LC-MS Analysis.

Sources

Troubleshooting

strategies to enhance the cell permeability of isobenzofuranone-based inhibitors

Ticket ID: IBF-PERM-001 Subject: Strategies to enhance cell permeability of isobenzofuranone-based inhibitors Assigned Specialist: Senior Application Scientist, Lead Optimization Unit Introduction: The "Phthalide Paradox...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: IBF-PERM-001
Subject: Strategies to enhance cell permeability of isobenzofuranone-based inhibitors
Assigned Specialist: Senior Application Scientist, Lead Optimization Unit

Introduction: The "Phthalide Paradox"

Welcome to the Isobenzofuranone (Phthalide) Optimization Help Desk. You are likely here because your isobenzofuranone hits show excellent potency in enzymatic assays but fail in cellular environments.

The Core Issue: Isobenzofuran-1(3H)-ones often suffer from the "Phthalide Paradox." The lactone ring is essential for hydrogen bonding with target residues (often acting as a serine trap or zinc binder), but it creates two distinct permeability barriers:

  • Hydrolytic Instability: At physiological pH (7.4), the lactone ring can open to form a hydroxy-acid. This species is negatively charged and membrane-impermeable .

  • Efflux Susceptibility: The planar aromatic core is a frequent substrate for P-glycoprotein (P-gp/MDR1).

This guide provides a modular troubleshooting approach to diagnose and fix these issues.

Module 1: The "Hydrolysis Trap" (Diagnostics)

Symptom: Your compound disappears in Caco-2 assays with low recovery, or shows zero permeability despite moderate Lipophilicity (LogP ~2-3).

Root Cause: You may be measuring the permeability of the ring-opened carboxylate, not the parent lactone. In basic or neutral media (like DMEM at pH 7.4), the equilibrium shifts toward the impermeable open form.

Diagnostic Protocol: pH-Dependent Stability Profiling

Before optimizing structure, validate the scaffold's integrity in assay media.

Step-by-Step Workflow:

  • Prepare Stocks: Dissolve inhibitor to 10 mM in DMSO.

  • Incubation: Dilute to 10 µM in three buffers:

    • Buffer A: pH 5.5 (MES) – Simulates lysosome/early endosome (Lactone favored).

    • Buffer B: pH 7.4 (PBS) – Simulates cytosol/plasma (Equilibrium zone).

    • Buffer C: pH 7.4 + 10% Plasma – Checks enzymatic esterase activity.

  • Sampling: Aliquot at t=0, 30, 60, and 120 min. Quench immediately with ice-cold acetonitrile (containing 1% formic acid to force ring closure for quantification, or monitor the open species if LC-MS method allows).

  • Analysis: If >20% loss occurs in Buffer B/C within 60 min, permeability is not your primary problem—stability is.

Visualizing the Mechanism

The following diagram illustrates the "Hydrolysis Trap" that leads to false negatives in permeability data.

HydrolysisTrap Lactone Parent Isobenzofuranone (Neutral, Permeable) Transition Tetrahedral Intermediate Lactone->Transition OH- / Esterase (pH > 7.0) CellMembrane Cell Membrane Barrier Lactone->CellMembrane Passive Diffusion OpenForm Hydroxy-Acid Species (Anionic, Impermeable) Transition->OpenForm Ring Opening OpenForm->Lactone Acidic pH (Cyclization) OpenForm->CellMembrane Repulsion/Bounce

Caption: Figure 1. The pH-dependent equilibrium between the permeable lactone and the impermeable hydroxy-acid. At pH 7.4, the equilibrium often shifts right, preventing cell entry.

Module 2: Structural Optimization Strategies (The Fix)

If stability is acceptable but permeability remains low, apply these medicinal chemistry strategies.

Strategy A: Bioisosteric Replacement (Scaffold Hopping)

Replace the lactone oxygen or the entire ring system to prevent hydrolysis while maintaining H-bond acceptor capability.

ModificationChemical ChangeEffect on Permeability & Stability
Isoindolinone (Lactam) Replace -O- with -NH- or -NR-High Impact. Lactams are hydrolytically stable. An N-alkyl group allows lipophilicity tuning.
Thiophthalide Replace -O- with -S-Medium Impact. Increases lipophilicity (LogP) but may alter metabolic profile (S-oxidation).
Benzoxaborole Boron insertionSpecialized. Can improve permeability via sugar transport mechanisms, though changes binding mode.
Strategy B: Prodrug Design

If the lactone is essential for binding (e.g., covalent cysteine targeting), you cannot replace it. Instead, use a prodrug strategy to mask polar side chains.

Common Scenario: An isobenzofuranone with a phenolic -OH or carboxylic acid side chain. Solution:

  • Ester/Carbonate Prodrugs: Mask phenolic -OH with an isopropyl carbonate.

    • Mechanism:[1][2][3][4] Increases LogP by ~1.5 units. Hydrolyzed by intracellular esterases.

  • Ring-Opened Prodrugs (Advanced): Synthesize the open hydroxy-amide form, but mask the alcohol and acid.

    • Rationale: Forces the molecule to be neutral during transport. Once inside, enzymes cleave the masks, and the molecule spontaneously cyclizes to the active lactone in acidic compartments (lysosomes).

Module 3: Troubleshooting Efflux (P-gp)

Symptom: Caco-2 Apical-to-Basolateral (A-B) permeability is low (< 2 × 10⁻⁶ cm/s), but Basolateral-to-Apical (B-A) is high. Efflux Ratio (ER) > 2.0.[5]

Explanation: Isobenzofuranones are often planar. Planarity + Hydrophobicity = P-gp Food.

Protocol: Efflux Inhibition Assay

Confirm P-gp involvement before redesigning the molecule.

  • Setup: Run standard bidirectional Caco-2 assay.

  • Inhibitor Group: Add Zosuquidar (2 µM) or Verapamil (50 µM) to both apical and basolateral chambers.

  • Interpretation:

    • If Permeability (A-B) increases significantly (+50-100%) with inhibitor: Your compound is a P-gp substrate.

    • Fix: Introduce sp³ character.[6] Add a methyl group to the C3 position of the lactone ring (if SAR permits) to "pucker" the ring and disrupt planarity.

Decision Logic & Workflow

Use this flowchart to guide your next experimental step.

OptimizationWorkflow Start Start: Low Cellular Activity (High Enzymatic Potency) CheckStab 1. Check Stability (pH 7.4 Buffer) Start->CheckStab IsStable Is it Stable (>80% remaining)? CheckStab->IsStable Unstable Problem: Ring Opening IsStable->Unstable No Stable 2. Check Efflux (Caco-2 +/- Verapamil) IsStable->Stable Yes FixStab Strategy: Bioisostere (Switch to Isoindolinone) Unstable->FixStab IsEfflux Efflux Ratio > 2.0? Stable->IsEfflux YesEfflux Problem: P-gp Substrate IsEfflux->YesEfflux Yes NoEfflux 3. Check Lipophilicity (LogD 7.4) IsEfflux->NoEfflux No FixEfflux Strategy: Disurpt Planarity (Add C3-sp3 center) YesEfflux->FixEfflux IsPolar LogD < 1.0? NoEfflux->IsPolar YesPolar Problem: Too Polar IsPolar->YesPolar Yes FixPolar Strategy: Prodrugs (Mask polar side chains) YesPolar->FixPolar

Caption: Figure 2. Decision tree for diagnosing the root cause of low permeability in isobenzofuranone derivatives.

Frequently Asked Questions (FAQ)

Q: Can I use PAMPA instead of Caco-2 for isobenzofuranones? A: Use with caution. Standard PAMPA is performed at pH 7.4. If your lactone is unstable, PAMPA will show low permeability (false negative) because the ring-opened form won't cross the lipid filter.

  • Recommendation: Run "Acidic PAMPA" at pH 5.5 or 6.0 to keep the ring closed and measure the intrinsic permeability of the lactone species.

Q: My compound precipitates in the Caco-2 buffer. What now? A: Isobenzofuranones are often "brick dust" (crystalline and insoluble).

  • Fix: Add 1% BSA (Bovine Serum Albumin) to the receiver plate. This creates a "sink condition" that mimics binding to plasma proteins, driving the equilibrium across the membrane.

Q: Why does the isoindolinone (lactam) analog lose potency? A: The lactone oxygen is a hydrogen bond acceptor. The lactam NH is a hydrogen bond donor . If the target requires an acceptor, this switch kills potency.

  • Fix: Alkylate the Nitrogen (N-Methyl). This removes the donor H and restores some acceptor character, while also improving permeability.

References

  • Lactone Stability & Hydrolysis

    • Andrés, G. O., et al. (2001).[4] "Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates." Journal of Organic Chemistry.

    • Relevance: Establishes the pH-dependent rate constants for the ring-opening of the phthalide core.
  • Prodrug Strategies

    • Rautio, J., et al. (2008). "Prodrugs: design and clinical applications."[7] Nature Reviews Drug Discovery.

    • Relevance: Foundational text on masking polar groups to enhance passive diffusion.
  • Bioisosterism (Phthalide to Isoindolinone)

    • Khotsombat, S., et al. (2026).[3] "Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation." ACS Omega.

    • Relevance: Details the synthetic pathways and structural comparisons between the oxygen and nitrogen variants.
  • Caco-2 Methodology

    • Hubatsch, I., et al. (2007). "Determination of drug permeability and prediction of drug absorption: Caco-2 monolayers." Nature Protocols.

    • Relevance: The gold-standard protocol for setting up the bidirectional transport assays described in Module 3.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Validation of 5-(4-Boc-1-piperazinyl)isobenzofuran-1(3H)-one (5-BPI): Mechanism of Action and Comparative Efficacy Guide

Executive Summary & Mechanistic Rationale The development of poly(ADP-ribose) polymerase (PARP) inhibitors has revolutionized targeted oncology, primarily through the exploitation of synthetic lethality in homologous rec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of poly(ADP-ribose) polymerase (PARP) inhibitors has revolutionized targeted oncology, primarily through the exploitation of synthetic lethality in homologous recombination-deficient (HRD) cancers[1]. While established agents like olaparib utilize a phthalazin-1(2H)-one core[2], emerging structural analogs are being investigated to optimize pharmacokinetic profiles, membrane penetrance, and target residence times. This guide evaluates the mechanism of action (MoA) and preclinical validation of 5-(4-Boc-1-piperazinyl)isobenzofuran-1(3H)-one (hereafter referred to as 5-BPI ), a structurally constrained phthalide derivative.

The Phthalide Pharmacophore

5-BPI features an isobenzofuran-1(3H)-one (phthalide) core, which serves as a highly efficient bioisostere for the nicotinamide moiety of NAD+. This core competitively binds to the catalytic domain of PARP-1 and PARP-2. The addition of the 4-Boc-piperazine group at the 5-position serves a dual mechanistic purpose:

  • Steric Trapping: The bulky tert-butyloxycarbonyl (Boc) group extends into the solvent-exposed cleft of the PARP enzyme. This steric bulk restricts the conformational flexibility of the PARP-DNA complex, effectively "trapping" the enzyme on single-strand DNA breaks (SSBs)[3].

  • Membrane Permeability: The lipophilic Boc group significantly increases the molecule's partition coefficient (LogP), enhancing passive cellular uptake compared to unprotected piperazine analogs.

When PARP-1 is trapped on DNA, replication forks stall and collapse during the S-phase, generating highly cytotoxic double-strand breaks (DSBs)[4]. In cells lacking functional BRCA1/2, these DSBs cannot be repaired via homologous recombination, triggering apoptosis—a classic manifestation of synthetic lethality[4].

Mechanism DNA DNA Single-Strand Breaks PARP PARP1 Recruitment DNA->PARP BPI 5-BPI Binding (Isobenzofuran-1(3H)-one) PARP->BPI Inhibits Auto-PARylation Trap PARP1 Trapping on DNA BPI->Trap Stall Replication Fork Stalling Trap->Stall DSB Double-Strand Breaks Stall->DSB BRCA HR Deficiency (BRCA-/-) DSB->BRCA Requires HR Repair Apop Synthetic Lethality (Apoptosis) BRCA->Apop Unrepaired DNA

Mechanism of 5-BPI inducing synthetic lethality via PARP trapping and replication fork collapse.

Comparative Performance Data

To objectively benchmark 5-BPI, we compared its in vitro efficacy against two FDA-approved PARP inhibitors: Olaparib (a moderate PARP trapper) and Talazoparib (a strong PARP trapper). The data below highlights 5-BPI's potent selectivity index, demonstrating its viability as a targeted agent.

CompoundTarget ProfilePARP-1 IC₅₀ (nM)PARP-2 IC₅₀ (nM)DLD-1 BRCA1-/- EC₅₀ (nM)DLD-1 WT EC₅₀ (nM)Selectivity Index
5-BPI PARP-1/28.212.524.5>3000>122x
Olaparib PARP-1/2/35.01.015.01500100x
Talazoparib PARP-1/20.570.200.350166x

Note: Selectivity Index is calculated as (WT EC₅₀ / BRCA1-/- EC₅₀), representing the therapeutic window for synthetic lethality.

Experimental Methodologies (Self-Validating Protocols)

To rigorously validate the target engagement and phenotypic outcomes of 5-BPI, the following experimental workflows must be executed. Each protocol is designed as a self-validating system, incorporating strict internal controls to rule out off-target cytotoxicity.

Workflow Prep Compound Prep (5-BPI in DMSO) Assay Cell-Free PARP1 Inhibition Assay Prep->Assay Cell BRCA1-/- vs WT Viability Assay Prep->Cell Data Data Synthesis & IC50 Calculation Assay->Data Trap Chromatin Fractionation (PARP Trapping) Cell->Trap Select IC90 Trap->Data

Experimental workflow for validating 5-BPI efficacy and target engagement in isogenic cell lines.

Protocol 1: Cell-Free PARP-1 Auto-PARylation Inhibition Assay

Objective: Quantify the direct biochemical inhibition of PARP-1 catalytic activity. Causality & Validation: We utilize a chemiluminescent ELISA format. The NAD+ substrate concentration is strictly maintained at 500 nM—well below the PARP-1


 of ~50 µM. This stoichiometric choice is critical; it sensitizes the assay to competitive inhibitors, ensuring that excess substrate does not outcompete the compound and artificially inflate the IC₅₀. A no-enzyme well serves as the baseline background, while Olaparib serves as the positive validation control.

Step-by-Step Methodology:

  • Plate Preparation: Coat 96-well microplates with histone proteins (10 µg/mL in PBS) overnight at 4°C to provide a stable substrate for PARylation.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 5-BPI in DMSO. Dilute 1:100 in assay buffer to ensure the final DMSO concentration is ≤1% (preventing solvent-induced enzyme denaturation).

  • Enzyme Equilibration: Add 0.5 U of recombinant human PARP-1 enzyme per well. Incubate with 5-BPI for 15 minutes at room temperature to allow equilibrium binding before initiating the reaction.

  • Initiation: Add 500 nM NAD+ and activated DNA (to stimulate PARP-1). Incubate for exactly 30 minutes at room temperature.

  • Detection: Wash wells 3x with PBST. Add an anti-PAR monoclonal antibody (1:1000), followed by an HRP-conjugated secondary antibody. Add ECL substrate and quantify luminescence.

Protocol 2: Isogenic Synthetic Lethality Viability Assay

Objective: Prove that 5-BPI cytotoxicity is strictly dependent on homologous recombination deficiency (HRD). Causality & Validation: We employ DLD-1 BRCA1-/- (knockout) and DLD-1 WT (wild-type) isogenic colorectal cancer cell lines. Testing these in parallel isolates the genetic variable (BRCA status). Cells are seeded at a low density (2,000 cells/well) to ensure they remain in the exponential growth phase for the entire 96-hour assay. Because PARP trapping requires active DNA replication (S-phase) to convert SSBs into lethal DSBs, allowing cells to become over-confluent will cause them to arrest in G1, yielding false-negative resistance[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed DLD-1 WT and DLD-1 BRCA1-/- cells at 2,000 cells/well in 96-well opaque-walled plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Treat cells with a concentration gradient of 5-BPI (0.1 nM to 10 µM). Include a vehicle control (0.1% DMSO) and a staurosporine control (1 µM) to validate the assay's dynamic range for cell death.

  • Incubation: Incubate for 96 hours. This extended duration allows for multiple cell division cycles, maximizing the conversion of trapped PARP-DNA complexes into replication fork collapses.

  • Readout: Add CellTiter-Glo reagent (ATP-dependent luminescence) directly to the wells. Agitate for 2 minutes to induce cell lysis, incubate for 10 minutes to stabilize the signal, and record luminescence. Calculate the Selectivity Index.

References

  • Olaparib - Wikipedia Source: Wikipedia URL:[Link]

  • Olaparib - NCI - Division of Cancer Treatment and Diagnosis Source: National Cancer Institute (cancer.gov) URL:[Link]

  • PARP inhibitors: Synthetic lethality in the clinic Source: SciSpace URL:[Link]

  • BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality Source: Journal of Clinical Investigation (JCI) URL:[Link]

Sources

Comparative

comparing in vitro and in vivo efficacy of isobenzofuranone derivatives

Initiating Data Collection I'm now starting a thorough search to compile data on isobenzofuranone derivatives. My focus is on the in vitro and in vivo efficacy of these compounds, specifically their biological activities...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Data Collection

I'm now starting a thorough search to compile data on isobenzofuranone derivatives. My focus is on the in vitro and in vivo efficacy of these compounds, specifically their biological activities, mechanisms of action, and the methodologies employed for assessment. I'm aiming for a comprehensive overview.

Analyzing Efficacy Data

I'm now zeroing in on specific isobenzofuranone derivatives, prioritizing those with both in vitro and in vivo data for direct comparison. Authoritative sources are key, like peer-reviewed articles, to bolster my mechanistic interpretations and methodology discussions. I'm strategizing how to structure a guide; I plan to introduce isobenzofuranones and their potential, followed by a comparative analysis, first in vitro data, then in vivo results for selected derivatives.

Developing Comparative Structure

I'm now outlining the structure of the comparative guide. I'll start with an overview of isobenzofuranones and their therapeutic promise. I'll then move into the specifics, comparing in vitro and in vivo data from authoritative sources for selected derivatives, and I'll detail the relevant experimental protocols. I will include quantitative data tables, and diagrams to explain the key signaling pathways and workflows. I'm focusing on ensuring a logical flow.

Validation

benchmarking a new isobenzofuranone against known inhibitors

Technical Comparison Guide: Benchmarking Novel Isobenzofuranone-7c (IBF-7c) Against Standard AChE Inhibitors Part 1: Executive Summary & Mechanistic Rationale The Challenge: The isobenzofuranone scaffold (phthalide) has...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Benchmarking Novel Isobenzofuranone-7c (IBF-7c) Against Standard AChE Inhibitors

Part 1: Executive Summary & Mechanistic Rationale

The Challenge: The isobenzofuranone scaffold (phthalide) has historically been utilized for its neuroprotective and anti-platelet properties, most notably in 3-n-butylphthalide (NBP) . However, first-generation isobenzofuranones often lack the nanomolar potency required for effective acetylcholinesterase (AChE) inhibition in Alzheimer’s pathology.

The Innovation: IBF-7c represents a new class of "dual-binding" isobenzofuranone derivatives. Unlike NBP, which primarily acts via mitochondrial protection and microcirculation enhancement, IBF-7c is engineered with a flexible linker and a terminal amine moiety designed to span the AChE active gorge. This allows it to interact simultaneously with the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) , mimicking the binding mode of the gold-standard inhibitor, Donepezil .[1]

Benchmarking Overview: This guide provides the experimental framework to validate IBF-7c. We compare its enzymatic potency, kinetic profile, and blood-brain barrier (BBB) permeability against two established benchmarks:

  • Donepezil: The potency benchmark (High-affinity AChE inhibitor).

  • 3-n-butylphthalide (NBP): The scaffold benchmark (Structurally related, FDA-approved in China for stroke).

Part 2: Experimental Validation & Protocols

Enzymatic Potency: Modified Ellman’s Assay

Objective: Quantify the IC50 of IBF-7c against human recombinant AChE (hAChE) relative to benchmarks.

Causality & Logic: We use the Ellman method because it relies on the hydrolysis of acetylthiocholine (ATCh). The product, thiocholine, reacts with DTNB (Ellman's reagent) to produce a yellow anion (TNB2-). The rate of color production is directly proportional to enzyme activity. Crucial Step: We prioritize a 20-minute pre-incubation. Isobenzofuranones can exhibit slow-binding kinetics; immediate measurement often underestimates potency.

Protocol:

  • Buffer Prep: Prepare 0.1 M phosphate buffer (pH 8.0).

  • Enzyme Prep: Dilute hAChE (0.05 U/mL) in buffer.

  • Inhibitor Series: Dissolve IBF-7c, Donepezil, and NBP in DMSO. Prepare serial dilutions (0.001 µM to 100 µM). Final DMSO concentration must be <0.1% to prevent enzyme denaturation.

  • Incubation (The Critical Variable):

    • Mix 160 µL Buffer + 20 µL Enzyme + 10 µL Inhibitor.

    • Incubate at 25°C for 20 minutes. (Allows inhibitor to equilibrate with CAS/PAS).

  • Reaction Trigger: Add 10 µL of mixed substrate solution (0.75 mM ATCh + 0.5 mM DTNB).

  • Detection: Measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

Data Presentation:

CompoundIC50 (hAChE) [µM]Selectivity (AChE/BuChE)Mechanism
Donepezil (Benchmark)0.049 ± 0.002>500-foldMixed-Type (Dual Site)
IBF-7c (Novel)0.058 ± 0.004 >200-foldMixed-Type (Dual Site)
NBP (Scaffold Ref)>100 (Inactive)N/ANon-specific Neuroprotection

Interpretation: IBF-7c achieves potency equipotent to Donepezil (statistically insignificant difference, p > 0.05), validating the successful functionalization of the isobenzofuranone core. NBP shows no significant AChE inhibition, confirming that the un-substituted scaffold is insufficient for this target.

Kinetic Mechanism: Lineweaver-Burk Analysis

Objective: Determine if IBF-7c competes with acetylcholine or binds allosterically.

Protocol: Perform the Ellman’s assay using fixed inhibitor concentrations (e.g., 0, IC25, IC50) against varying substrate (ATCh) concentrations (0.1 – 1.0 mM). Plot 1/Velocity vs. 1/[Substrate].

  • Competitive Inhibition (CAS binder): Lines intersect at the Y-axis (Vmax unchanged).

  • Non-Competitive (PAS binder): Lines intersect at the X-axis (Km unchanged).

  • Mixed Inhibition (Dual Binder): Lines intersect in the second quadrant.

Result for IBF-7c: The plot reveals Mixed Inhibition .[2] This confirms the design hypothesis: the isobenzofuranone core binds the peripheral site (PAS) while the pendant amine reaches the catalytic site (CAS), blocking substrate entry and hydrolysis.

BBB Permeability: PAMPA-BBB Assay

Objective: A CNS drug is useless if it cannot cross the Blood-Brain Barrier.

Self-Validating System: We use the Parallel Artificial Membrane Permeability Assay (PAMPA). To ensure trust in the data, Verapamil (high permeability marker) and Theophylline (low permeability marker) must be run as internal controls.

Protocol:

  • Donor Plate: Add 300 µL of compound (10 µM) in PBS (pH 7.4).

  • Membrane: Coat the PVDF filter of the acceptor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Acceptor Plate: Add 200 µL of PBS to the wells.

  • Sandwich & Incubate: Mate plates and incubate for 18 hours at room temperature in a humidity chamber.

  • Quantification: Separate plates and measure concentration in both Donor and Acceptor wells via UV-Vis or LC-MS/MS.

  • Calculation: Calculate Effective Permeability (

    
    ).
    

Data Presentation:

Compound

(

cm/s)
CNS Permeability Prediction
Donepezil 16.2 ± 1.5High (CNS+)
IBF-7c 14.8 ± 1.2 High (CNS+)
NBP 22.1 ± 2.0Very High (CNS+)
Theophylline (Neg Ctrl)0.8 ± 0.1Low (CNS-)

Insight: While NBP is extremely lipophilic and permeable, IBF-7c retains high permeability despite the added molecular weight required for AChE binding, falling well within the "CNS+" range (


 > 4.0).

Part 3: Visualization & Logic Flow

Mechanism of Action: Dual-Site Inhibition

The following diagram illustrates how IBF-7c bridges the active gorge of Acetylcholinesterase, contrasting with the single-site action of simple substrates.

G cluster_sites Binding Sites AChE Acetylcholinesterase (AChE) Active Gorge CAS Catalytic Anionic Site (CAS) PAS Peripheral Anionic Site (PAS) IBF Isobenzofuranone-7c (Inhibitor) IBF->CAS Terminal Amine Cation-Pi Interaction IBF->PAS Isobenzofuranone Core Hydrophobic Interaction Hydrolysis Hydrolysis Blocked IBF->Hydrolysis Induces Donepezil Donepezil (Benchmark) Donepezil->CAS Donepezil->PAS Donepezil->Hydrolysis Induces Substrate Acetylcholine (Substrate) Substrate->CAS Competes

Caption: Figure 1: Dual-site binding mechanism. IBF-7c mimics Donepezil by bridging the PAS and CAS sites, effectively blocking Acetylcholine access.

Experimental Workflow: Ellman's Assay

This workflow ensures reproducibility by highlighting the critical pre-incubation step often missed in standard protocols.

Workflow Prep Reagent Prep (Enzyme, DTNB, ATCh) Mix Inhibitor Mixing (Enzyme + IBF-7c) Prep->Mix 180 µL Total Incubate CRITICAL STEP Pre-Incubation (20 min @ 25°C) Mix->Incubate Equilibrium Trigger Substrate Addition (ATCh + DTNB) Incubate->Trigger Initiate Read Kinetic Reading (412 nm, 5 min) Trigger->Read Colorimetry Data IC50 Calculation (Non-linear Regression) Read->Data Analysis

Caption: Figure 2: Optimized Ellman's Assay Workflow. The pre-incubation step (Red) is mandatory for accurate IC50 determination of slow-binding inhibitors.

References

  • Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors. Source: National Institutes of Health (PubMed) / Bioorg Chem. Context: Primary source for the design strategy of "Compound 7c" and its nanomolar potency (IC50 0.058 µM) relative to Donepezil. URL:[Link]

  • Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Source: Frontiers in Chemistry. Context: Validates the dual-binding site hypothesis and provides comparative data for benzofuran scaffolds against Donepezil. URL:[Link]

  • A Review of Recent Advances in Neuroprotective Potential of 3-N-Butylphthalide and Its Derivatives. Source: PMC / BioMed Research International. Context: Establishes 3-n-butylphthalide (NBP) as the structural benchmark and details its limitations in direct AChE inhibition, justifying the need for novel derivatives like IBF-7c. URL:[Link]

  • Ellman, G. L., et al. "A new and rapid colorimetric determination of acetylcholinesterase activity." Source: Biochemical Pharmacology.[3] Context: The foundational protocol for the enzymatic assay described in Part 2.1. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

5-(4-Boc-1-piperazinyl)isobenzofuran-1(3H)-one proper disposal procedures

This guide outlines the authoritative disposal and handling protocol for 5-(4-Boc-1-piperazinyl)isobenzofuran-1(3H)-one . As a specialized intermediate containing both a phthalide core and a Boc-protected amine , this co...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative disposal and handling protocol for 5-(4-Boc-1-piperazinyl)isobenzofuran-1(3H)-one . As a specialized intermediate containing both a phthalide core and a Boc-protected amine , this compound requires specific waste stream segregation to prevent accidental deprotection and pressurization events.

Part 1: Executive Safety & Hazard Analysis

Core Directive: Treat this substance as a Hazardous Organic Solid . In the absence of compound-specific toxicological data, apply the Precautionary Principle based on its functional groups.

Functional GroupHazard CharacteristicOperational Risk
Boc-Piperazine Acid-SensitiveExplosion Risk: Contact with strong acids (HCl, TFA) generates isobutylene gas and CO₂, potentially pressurizing waste containers.[1][2]
Phthalide (Lactone) Electrophilic/BioactiveSensitization: Phthalide derivatives can act as haptens (skin sensitizers).[2] Avoid all dermal contact.[3]
Nitrogen Heterocycle Organic BaseCombustibility: High nitrogen content requires incineration. Do not landfill.

Part 2: Waste Characterization & Segregation

Critical Control Point: Never dispose of this compound in "Acidic Waste" streams.

Solid Waste (Primary Form)
  • Classification: Hazardous Chemical Waste (Solid).[2]

  • Container: High-Density Polyethylene (HDPE) or Amber Glass.[1][2]

  • Compatibility: Segregate from oxidizers (e.g., permanganates, nitrates) and strong acids.

Liquid Waste (Solutions/Mother Liquor)
  • Solvent Check: Determine if the solvent is Halogenated (DCM, Chloroform) or Non-Halogenated (Methanol, Ethyl Acetate).[2]

  • pH Check: Ensure the waste stream is Neutral or Basic (pH ≥ 7) .

    • Reasoning: Acidic waste streams will cleave the Boc group, releasing gas. If the container is tightly capped, this causes over-pressurization.

Part 3: Disposal Decision Workflow (Visualization)

The following logic flow ensures compliance and safety during the disposal process.

DisposalWorkflow Start Waste Generation: 5-(4-Boc-1-piperazinyl) isobenzofuran-1(3H)-one FormCheck Determine Physical State Start->FormCheck Solid Solid Waste FormCheck->Solid Liquid Liquid/Solution Waste FormCheck->Liquid SolidContainer Container: HDPE Wide-Mouth Label: 'Hazardous Solid - Toxic' Solid->SolidContainer AcidCheck CRITICAL CHECK: Is waste stream Acidic? Liquid->AcidCheck Neutralize Neutralize to pH 7-9 (Prevent Gas Evolution) AcidCheck->Neutralize Yes (pH < 7) SolventType Identify Solvent Base AcidCheck->SolventType No (pH ≥ 7) Neutralize->SolventType HaloWaste Container: Halogenated Waste SolventType->HaloWaste Contains DCM/CHCl3 NonHaloWaste Container: Non-Halogenated Waste SolventType->NonHaloWaste Acetone/MeOH/EtOAc Incinerate Final Disposal: High-Temp Incineration SolidContainer->Incinerate HaloWaste->Incinerate NonHaloWaste->Incinerate

Caption: Operational decision tree for segregating Boc-protected phthalide waste to prevent chemical incompatibility events.

Part 4: Step-by-Step Disposal Protocol

Scenario A: Disposing of Pure Solid
  • PPE Verification: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. Use a fume hood to minimize dust inhalation.[4]

  • Container Selection: Use a dedicated wide-mouth jar (HDPE preferred).

  • Transfer: Transfer the solid using a disposable spatula. Do not generate dust.[3][5][6][7]

    • Self-Validating Step: Wipe the exterior of the vial with a solvent-dampened tissue to remove invisible residue. Place this tissue into the same solid waste container.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "5-(4-Boc-1-piperazinyl)isobenzofuran-1(3H)-one"[1][2]

    • Hazards: Check "Toxic" and "Irritant".

  • Storage: Store in a Satellite Accumulation Area (SAA) away from heat sources until pickup.

Scenario B: Disposing of Reaction Mixtures (Liquid)
  • Quench Check: Ensure no unreacted reagents (e.g., thionyl chloride, strong bases) remain.

  • pH Adjustment (The "Boc Rule"):

    • Test the pH of the solution.

    • If pH < 7, slowly add saturated Sodium Bicarbonate (NaHCO₃) until bubbling ceases and pH is neutral.

    • Causality: This prevents the Boc group from degrading inside the waste drum, which would otherwise release gas and risk container failure during transport.

  • Segregation:

    • If solvent is Dichloromethane (DCM)

      
      Halogenated Waste .[2]
      
    • If solvent is Methanol/Ethyl Acetate

      
      Non-Halogenated Organic Waste .
      
  • Rinsing: Rinse the original reaction vessel with the compatible solvent and add the rinsate to the waste container.

Part 5: Emergency Spill Response

If a spill occurs outside the fume hood:

  • Isolate: Evacuate the immediate area (radius: 3 meters).

  • Protect: Don full PPE including a P100 particulate respirator if dust is visible.

  • Contain: Cover the spill with a Non-Combustible Absorbent (e.g., Vermiculite or Sand).[8]

    • Note: Do not use paper towels for large amounts of oxidizable organics.

  • Clean: Scoop material into a disposal bag. Clean the surface with soap and water; collect all cleaning materials as hazardous solid waste.

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Phthalide Derivatives & Safety.[2] Available at: [Link][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Available at: [Link][2]

  • Prudent Practices in the Laboratory. Handling and Disposal of Chemicals. National Academies Press. Available at: [Link][2]

Sources

Handling

Comprehensive Safety and Operational Guide: Handling 5-(4-Boc-1-piperazinyl)isobenzofuran-1(3H)-one

As a Senior Application Scientist, I approach laboratory safety not as a checklist, but as a highly integrated, self-validating system. When working with complex pharmaceutical intermediates like 5-(4-Boc-1-piperazinyl)i...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist, but as a highly integrated, self-validating system. When working with complex pharmaceutical intermediates like 5-(4-Boc-1-piperazinyl)isobenzofuran-1(3H)-one (a Boc-protected piperazinyl phthalide derivative), we must operate under the assumption of high biological activity and unknown chronic toxicity.

This guide provides the mechanistic rationale behind every safety protocol, ensuring that researchers and drug development professionals can handle this compound with uncompromising safety and scientific integrity.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the molecular characteristics of the compound and how they dictate physical behavior and biological risk:

  • The Phthalide Core: Isobenzofuran-1(3H)-one derivatives are often biologically active and can act as mild sensitizers or irritants to mucosal membranes.

  • The Piperazine Ring: Known for potential respiratory and dermal sensitization.

  • The Boc (tert-butyloxycarbonyl) Group: This protecting group significantly increases the molecule's lipophilicity. Causality: While the dry powder poses a primary inhalation risk, dissolving this compound in organic solvents (e.g., DMSO, DMF, or Dichloromethane) drastically increases its ability to penetrate standard laboratory gloves and skin barriers.

Because of these properties, handling this compound requires a multi-tiered approach utilizing stringent Personal Protective Equipment (PPE) and engineering controls[1].

Personal Protective Equipment (PPE) Matrix

Under the OSHA Personal Protective Equipment Standard (29 CFR 1910 Subpart I), a rigorous hazard assessment is mandatory before handling novel or hazardous intermediates[2]. The following table outlines the required PPE, grounded in the specific chemical risks of this compound.

Table 1: PPE Specifications and Mechanistic Rationale
PPE CategoryRequired SpecificationMechanistic Rationale & CausalityRegulatory Standard
Eye/Face ANSI Z87.1 Chemical Splash GogglesPrevents micro-particulate ingress and solvent splash. Safety glasses with side shields are insufficient for fine powders.OSHA 29 CFR 1910.133[3]
Body Fire-resistant, knee-length lab coatPrevents dermal exposure. Must be fully buttoned to prevent lapel gaping and trap contamination.OSHA 29 CFR 1910.132[4]
Hands (Dry) Standard Nitrile Gloves (Single)Sufficient for handling sealed containers or bulk dry powder where solvent penetration is not a risk.OSHA 29 CFR 1910.138[3]
Hands (Wet) Double-Gloved Nitrile (Extended Cuff)The Boc-group increases lipophilicity. If dissolved in DMSO/DMF, the solvent acts as a carrier across the nitrile barrier. Double gloving buys critical time to doff if a splash occurs.OSHA 29 CFR 1910.138[1]
Respiratory N95 or PAPR (if outside hood)Mitigates inhalation of aerosolized powder. Note: Primary handling must always occur in a fume hood.OSHA 29 CFR 1910.134[2]

Operational Workflow: Handling & Transfer

Experimental integrity and safety rely on self-validating protocols. Every step must have a built-in check to confirm it was executed correctly.

Step-by-Step Methodology: PPE Donning (Self-Validating)
  • Inspect: Visually examine nitrile gloves for micro-tears. Validation: Inflate the glove slightly and trap the air; if it holds pressure, the barrier is intact.

  • Body Protection: Don the lab coat. Validation: Ensure all buttons are fastened to the top.

  • Eye Protection: Equip chemical splash goggles. Validation: Feel the perimeter of the goggles to ensure a flush, airtight seal against the face.

  • Hand Protection: Apply the inner glove, followed by an outer extended-cuff glove. Validation: The outer glove cuff must overlap the lab coat sleeve to eliminate any exposed wrist skin.

Step-by-Step Methodology: Material Handling
  • Engineering Controls: Clear the fume hood of unnecessary items. Verify inward airflow (face velocity 80-100 fpm)[1].

  • Static Mitigation: Place an anti-static weighing boat on the balance. Causality: Fine powders like phthalide derivatives are highly prone to electrostatic dispersion, which can cause the powder to "jump" and aerosolize.

  • Transfer: Use a grounded, stainless-steel spatula to transfer the 5-(4-Boc-1-piperazinyl)isobenzofuran-1(3H)-one.

  • Solvent Addition: If preparing a stock solution, add the solvent directly inside the hood. Do not transport open vials of dissolved API across the lab.

  • Decontamination: Cap the vial tightly and wipe the exterior with a compatible solvent (e.g., isopropanol) before removing it from the hood.

HandlingWorkflow N1 1. Hazard Assessment Identify API risks N2 2. PPE Donning Double Nitrile, Lab Coat N1->N2 N3 3. Engineering Controls Activate Fume Hood N2->N3 N4 4. Material Handling Static-free Weighing N3->N4 N5 5. Decontamination Solvent Wipe-down N4->N5 N6 6. PPE Doffing Solid Waste Routing N5->N6

Caption: Operational workflow for handling novel API intermediates.

Waste Management & Disposal Plan

Improper disposal of pharmaceutical intermediates can lead to severe environmental contamination and regulatory penalties. Disposal must strictly adhere to EPA Resource Conservation and Recovery Act (RCRA) guidelines, specifically 40 CFR Part 262 Subpart K for academic and research laboratories[5].

Table 2: EPA Hazardous Waste Accumulation Limits
Generator StatusSAA Volume LimitCAA Time LimitCAA Max Volume
Very Small (VSQG)55 GallonsNo Limit< 1,000 kg
Small (SQG)55 Gallons180 Days< 6,000 kg
Large (LQG)55 Gallons90 DaysNo Limit

Data summarized from EPA hazardous waste generator guidelines[6].

Step-by-Step Methodology: Waste Disposal
  • Segregation: Separate waste into "Solid Hazardous Waste" (contaminated gloves, weigh boats, empty vials) and "Liquid Organic Waste" (solvent mixtures). Causality: Mixing solid and liquid waste complicates incineration processes and increases disposal costs.

  • Labeling: Immediately label the container with the exact chemical name (5-(4-Boc-1-piperazinyl)isobenzofuran-1(3H)-one), the solvent used, and the primary hazard (e.g., "Toxic/Irritant").

  • Satellite Accumulation Area (SAA): Store the waste in a designated SAA at or near the point of generation (inside the fume hood or a vented under-hood cabinet). The SAA must not exceed 55 gallons[6].

  • Central Accumulation Area (CAA) Transfer: Once the SAA reaches capacity, transfer the waste to the facility's CAA within 3 consecutive days.

  • Final Disposition: Waste must be removed by a licensed hazardous waste hauler for high-temperature incineration within the timeframe dictated by your facility's EPA generator status (e.g., 90 days for LQG)[6].

WasteRouting Start Chemical Waste Generation Solid Solid Waste (PPE, Vials) Start->Solid Liquid Liquid Waste (Solvents) Start->Liquid SAA Satellite Accumulation Area (SAA) Solid->SAA Liquid->SAA CAA Central Accumulation Area (CAA) SAA->CAA Max 55 Gal Disposal EPA Permitted Disposal CAA->Disposal Max 90/180 Days

Caption: EPA-compliant chemical waste routing from generation to disposal.

References

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC. nih.gov.[Link]

  • OSHA's PPE Laboratory Standards. clarionsafety.com.[Link]

  • Working with Laboratory Equipment - Prudent Practices in the Laboratory - NCBI. nih.gov.[Link]

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. nih.gov.[Link]

  • Managing Hazardous Chemical Waste in the Lab. labmanager.com.[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. epa.gov.[Link]

Sources

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